molecular formula C5H8ClNO B1271662 1-Azetidin-1-yl-2-chloro-ethanone CAS No. 63177-41-3

1-Azetidin-1-yl-2-chloro-ethanone

Cat. No.: B1271662
CAS No.: 63177-41-3
M. Wt: 133.57 g/mol
InChI Key: DLDWKQVABUJWBD-UHFFFAOYSA-N
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Description

1-Azetidin-1-yl-2-chloro-ethanone, also known as 1-(chloroacetyl)azetidine, is a valuable chemical building block in medicinal chemistry and drug discovery. Its primary research application lies in its role as a versatile precursor for the synthesis of azetidin-2-one (β-lactam) derivatives with significant biological profiles . Beyond their antibiotic properties, such synthesized azetidin-2-ones are investigated as potent antiproliferative agents. For instance, derivatives have been designed to mimic combretastatin CA-4 and evaluated for their ability to inhibit tubulin polymerization, showing promising activity against breast cancer (MCF-7) and chemoresistant colon cancer (HT-29) cell lines . The structural motif of the azetidine ring is also explored in other pharmacological contexts, including the development of compounds with anti-inflammatory and analgesic properties . As a reagent featuring a reactive chloroacetyl group linked to a strained azetidine ring, it enables researchers to construct complex molecular architectures for probing biological targets and developing new therapeutic candidates. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c6-4-5(8)7-2-1-3-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWKQVABUJWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368912
Record name 1-Azetidin-1-yl-2-chloro-ethanone
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Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-41-3
Record name 1-Azetidin-1-yl-2-chloro-ethanone
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Record name 1-(azetidin-1-yl)-2-chloroethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide on 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidin-1-yl-2-chloro-ethanone, also known as 1-(chloroacetyl)azetidine, is a chemical compound belonging to the azetidinone class. Azetidinones are four-membered cyclic amides (β-lactams) that form the core structure of many important antibiotics, including penicillins and cephalosporins. The strained four-membered ring of the azetidinone nucleus is a key feature contributing to its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential relevance of this compound in the context of medicinal chemistry and drug development.

Core Properties

While specific experimental data for the physical properties of this compound are not widely reported in publicly available literature, the fundamental chemical attributes have been identified.

PropertyValueSource
CAS Number 63177-41-3
Molecular Formula C₅H₈ClNO[1]
Molecular Weight 133.58 g/mol [1]
Synonyms 1-(chloroacetyl)azetidineN/A

Synthesis

The synthesis of this compound is a direct application of the Schotten-Baumann reaction, a widely used method for the acylation of amines. This reaction involves the treatment of azetidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol

The following protocol is a representative procedure based on the general synthesis of N-acylazetidines and other azetidinone derivatives.[2][3][4][5]

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base, e.g., pyridine, sodium hydroxide)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A solution of azetidine and triethylamine in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

  • Addition of Acylating Agent: Chloroacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled azetidine solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Byproducts Azetidine Azetidine ReactionVessel Acylation in Aprotic Solvent Azetidine->ReactionVessel ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel TargetCompound This compound ReactionVessel->TargetCompound Purification Byproduct Triethylammonium Chloride ReactionVessel->Byproduct

Fig. 1: General synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

The chemical structure of this compound contains two key reactive sites: the electrophilic carbonyl group and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity makes it a potentially useful building block in organic synthesis and medicinal chemistry.

While specific biological activities for this compound are not documented, the broader class of azetidinone-containing molecules has been extensively studied and shown to possess a wide range of pharmacological properties, including:

  • Antibacterial Activity: The β-lactam ring is a well-known pharmacophore responsible for the antibacterial action of penicillin and cephalosporin antibiotics.[6]

  • Anticancer Activity: Certain azetidinone derivatives have been investigated for their potential as anticancer agents.[6][7]

  • Enzyme Inhibition: The strained ring system can react with active site residues of enzymes, leading to inhibition.

A recent study characterized a complex molecule, 3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone, which contains the "1-(azetidin-1-yl)-ethanone" core structure, as a high-affinity radioligand for GluN2B-containing NMDA receptors.[8][9] This suggests that the azetidinyl-ethanone moiety can be incorporated into larger molecules to target specific biological pathways. However, the direct contribution of the this compound fragment to this activity has not been elucidated.

Potential_Applications cluster_derivatives Potential Derivatives Core This compound (Building Block) Antibacterial Antibacterial Agents Core->Antibacterial Modification Anticancer Anticancer Agents Core->Anticancer Modification EnzymeInhibitors Enzyme Inhibitors Core->EnzymeInhibitors Modification CNSAgents CNS-Active Compounds Core->CNSAgents Modification

Fig. 2: Potential applications of this compound as a synthetic intermediate.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin and eyes. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a foundational member of the azetidinone family of compounds. While detailed experimental data on its physical properties and specific biological activities are scarce, its chemical structure and the known reactivity of the azetidinone ring and the chloroacetyl group suggest its primary utility as a versatile intermediate in organic synthesis. For researchers in drug development, this compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, drawing inspiration from the wide range of biological activities demonstrated by other substituted azetidinones. Further research into the specific properties and biological profile of this core structure may reveal novel applications.

References

An In-Depth Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 63177-41-3 Molecular Formula: C₅H₈ClNO Molecular Weight: 133.58 g/mol [1][2]

This technical guide provides a comprehensive overview of 1-Azetidin-1-yl-2-chloro-ethanone, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with general principles of azetidine chemistry to provide a thorough understanding.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported, the following tables summarize its basic properties and predicted spectroscopic characteristics based on its structure.

Table 1: Physicochemical Properties

PropertyValueSource/Method
CAS Number63177-41-3Chemical Supplier Catalogs[2]
Molecular FormulaC₅H₈ClNOChemical Supplier Catalogs[1][2]
Molecular Weight133.58 g/mol Chemical Supplier Catalogs[1][2]
Purity≥98% or ≥90%Commercial Suppliers[2]
AppearanceNot specified (likely a solid or oil)Inferred
SolubilityNot specifiedInferred
Melting PointNot specifiedInferred
Boiling PointNot specifiedInferred

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Rationale
¹H NMR Azetidine Ring Protons: Two multiplets, one for the two protons on the carbons adjacent to the nitrogen (α-protons, likely deshielded) and one for the proton on the carbon further from the nitrogen (β-proton). Chloroacetyl Group Protons: A singlet for the two protons on the carbon adjacent to the chlorine and the carbonyl group.
¹³C NMR Carbonyl Carbon: A resonance in the downfield region typical for amide carbonyls. Azetidine Ring Carbons: Two distinct signals for the α and β carbons of the azetidine ring. Chloroacetyl Group Carbon: A signal for the carbon atom bonded to the chlorine.
IR Spectroscopy C=O Stretch: A strong absorption band characteristic of an amide carbonyl, typically in the range of 1650-1680 cm⁻¹. C-N Stretch: An absorption band for the carbon-nitrogen single bond. C-Cl Stretch: An absorption band in the fingerprint region for the carbon-chlorine bond.
Mass Spectrometry Molecular Ion Peak (M+): A peak at m/z corresponding to the molecular weight (133.58). Isotope Peak (M+2): A peak with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. Fragmentation: Fragmentation patterns could include the loss of the chloroacetyl group or cleavage of the azetidine ring.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow Azetidine Azetidine Reaction N-acylation Reaction Azetidine->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction SolventBase Inert Solvent + Non-nucleophilic Base (e.g., Triethylamine) SolventBase->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of azetidine in a suitable inert solvent (e.g., dichloromethane, diethyl ether) cooled in an ice bath, a non-nucleophilic base such as triethylamine is added.

  • Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred solution while maintaining the low temperature. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

This protocol is based on standard procedures for N-acylation and would need to be optimized for this specific reaction.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present: the azetidine ring, the amide linkage, and the chloroacetyl group.

  • Azetidine Ring: The four-membered ring is strained and can potentially undergo ring-opening reactions under certain conditions, although it is generally more stable than the corresponding aziridine.

  • Amide Group: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions.

  • Chloroacetyl Group: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This functionality allows for the further derivatization of the molecule.

Logical Relationship of Reactivity

Reactivity Compound This compound Nucleophile Nucleophile (Nu⁻) Compound->Nucleophile Substitution at α-carbon AcidBase Acid/Base Compound->AcidBase Amide Hydrolysis RingOpening Ring Opening Compound->RingOpening Under harsh conditions

Caption: Reactivity of this compound.

The chloroacetyl group is a common pharmacophore and a versatile synthetic handle. It is plausible that this compound could serve as a building block in the synthesis of more complex molecules with potential biological activity. The broader class of azetidinone-containing compounds, particularly the isomeric 2-azetidinones (β-lactams), are well-known for their antibacterial properties.[3][4] While no specific biological data for this compound has been found, its structural motifs suggest potential exploration in medicinal chemistry.

Biological Context and Signaling Pathways (General for Azetidinones)

While there is no specific information on signaling pathways directly modulated by this compound, the azetidinone scaffold is a core component of β-lactam antibiotics. These antibiotics primarily act by inhibiting bacterial cell wall synthesis.

General Signaling Pathway for β-Lactam Antibiotics

Signaling_Pathway BetaLactam β-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Covalent Binding Inhibition Inhibition BetaLactam->Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Leads to (when inhibited) Inhibition->CellWall Blocks

Caption: General mechanism of action for β-lactam antibiotics.

It is important to reiterate that this compound is a 1-acylazetidine and not a β-lactam (2-azetidinone). Therefore, it would not be expected to exhibit the same mechanism of action as traditional β-lactam antibiotics. However, the presence of the azetidine ring and the reactive chloroacetyl group could potentially lead to interactions with other biological targets. The biological activity of this specific compound remains an area for future research.

Conclusion

This compound is a readily available chemical intermediate with potential for use in synthetic and medicinal chemistry. While specific, in-depth technical data is currently limited in the public domain, this guide provides a foundational understanding of its properties, probable synthesis, and potential reactivity based on established chemical principles. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

"1-Azetidin-1-yl-2-chloro-ethanone" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a postulated synthetic pathway for this compound. This compound belongs to the class of α-halo ketones, which are versatile intermediates in organic synthesis, and its azetidine moiety is a structural feature found in various biologically active compounds.

Molecular Structure and Properties

This compound, also known as 1-(chloroacetyl)azetidine, is a chemical compound with the molecular formula C₅H₈ClNO. The structure consists of a four-membered azetidine ring N-acylated with a chloroacetyl group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₈ClNO
Molecular Weight 133.58 g/mol
CAS Number 63177-41-3
Synonyms 1-(Chloroacetyl)azetidine

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be derived from standard organic chemistry principles and general methods for the synthesis of related acylamines and azetidin-2-ones. The most direct approach involves the acylation of azetidine with chloroacetyl chloride.

Postulated Synthesis of this compound

This protocol is based on the common reactivity of amines with acyl chlorides.

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Equipment for extraction and solvent evaporation (separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by brine.

  • Isolation of Product: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the conceptual synthesis and a general workflow for the potential biological evaluation of this compound.

Synthesis_Pathway Azetidine Azetidine Reaction Acylation Reaction (Triethylamine, Dichloromethane, 0°C to RT) Azetidine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Product This compound Reaction->Product

Caption: Postulated synthesis pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_screening Biological Evaluation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., Antibacterial Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Compound Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

Caption: General experimental workflow for synthesis and biological screening.

An In-depth Technical Guide to the Synthesis Precursors of 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis precursors for 1-Azetidin-1-yl-2-chloro-ethanone, a valuable building block in pharmaceutical and chemical research. The synthesis of this target molecule is primarily achieved through the N-acylation of azetidine with chloroacetyl chloride. This document details the synthesis of these two key precursors, presenting various established methodologies and experimental protocols. Quantitative data from the literature is summarized in structured tables for comparative analysis. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide clear visual representations of the synthetic processes.

Introduction

This compound is a bifunctional compound featuring a strained four-membered azetidine ring and a reactive chloroacetyl group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The core synthetic strategy for this compound relies on the formation of an amide bond between the secondary amine of the azetidine ring and the acyl chloride of chloroacetyl chloride. This guide will delve into the synthesis of these two essential precursors.

Synthesis of Precursor 1: Azetidine

Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a crucial precursor. Its synthesis can be challenging due to the inherent ring strain. Several methods have been developed to construct the azetidine ring system.

Synthesis of Azetidine from β-Amino Alcohols

One common and efficient method for synthesizing substituted azetidines is from β-amino alcohols. This approach involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution by the amine to form the four-membered ring.

Experimental Protocol (General): A detailed protocol for this transformation can be found in the work of Couty and co-workers, which provides an efficient route to enantiopure azetidines. The general steps involve the protection of the amino group, activation of the alcohol (e.g., as a mesylate or tosylate), and subsequent base-induced cyclization.

Alternative Synthetic Routes to Azetidines

Other notable methods for azetidine synthesis include:

  • From 1,3-Propanediols: Involving the generation of bis-triflates of 2-substituted-1,3-propanediols followed by alkylation of primary amines.

  • From Alkyl Dihalides and Primary Amines: A one-pot synthesis under microwave irradiation provides a simple and efficient cyclocondensation in an alkaline aqueous medium.

Synthesis of Precursor 2: Chloroacetyl Chloride

Chloroacetyl chloride is a commercially available and highly reactive acylating agent. For laboratory-scale or specialized applications, several synthetic preparations are available.

Synthesis from Chloroacetic Acid

The most common laboratory preparation of chloroacetyl chloride involves the reaction of chloroacetic acid with a chlorinating agent.

Experimental Protocol: Reaction of Chloroacetic Acid with Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), place chloroacetic acid.

  • Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the chloroacetic acid. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Conditions: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting chloroacetyl chloride is then purified by fractional distillation.

Alternative Synthetic Routes to Chloroacetyl Chloride

Other established methods for the synthesis of chloroacetyl chloride include:

  • Reaction of chloroacetic acid with phosphorus trichloride, sulfuryl chloride, or phosgene.[1]

  • Chlorination of acetyl chloride.

  • Industrial production via the carbonylation of methylene chloride or the oxidation of vinylidene chloride.[2]

Table 1: Comparison of Synthetic Methods for Chloroacetyl Chloride

Starting MaterialReagentCatalystTemperature (°C)Yield (%)Reference
Chloroacetic AcidPhosgenePalladium Chloride11097.1[1]
Acetyl ChlorideChlorineActivated Carbon55 ± 289.6
Chloroacetic AcidBenzenyltrichlorideZinc Oxide100-120Not specified[3]

Synthesis of this compound

The final step in the synthesis is the N-acylation of azetidine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Logical Workflow for the Synthesis:

G cluster_precursors Precursor Synthesis cluster_reaction N-Acylation Reaction cluster_product Final Product Azetidine Azetidine Reaction_Mix Azetidine + Chloroacetyl Chloride + Base (e.g., Triethylamine) in Solvent (e.g., Dichloromethane) Azetidine->Reaction_Mix Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Mix Final_Product This compound Reaction_Mix->Final_Product

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol (Adapted from General N-Acylation Procedures):

  • Reaction Setup: A solution of azetidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride (1.05 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of azetidine and base, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Table 2: General Conditions for N-Acylation of Amines with Chloroacetyl Chloride

Amine SubstrateBaseSolventTemperatureTimeYield (%)Reference
Schiff BaseTriethylamine1,4-Dioxane0 °C to RT3 h + 48 hNot Specified[4]
Aromatic AmineDBUTHF0 °C to RT3-6 h75-95[5]
AnilinesNonePhosphate BufferRT15-20 min90-95[3]

Signaling Pathway/Reaction Mechanism Visualization:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azetidine Azetidine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Azetidine->Tetrahedral_Intermediate Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride (Electrophile) Chloroacetyl_Chloride->Tetrahedral_Intermediate Final_Product This compound Tetrahedral_Intermediate->Final_Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Salt Et3N·HCl (Salt) HCl->Salt Base Base (e.g., Et3N) Base->Salt

Caption: N-acylation reaction mechanism pathway.

Conclusion

The synthesis of this compound is a straightforward process contingent on the availability of its two key precursors: azetidine and chloroacetyl chloride. This guide has provided an in-depth overview of the established synthetic routes for both precursors, complete with generalized experimental protocols and comparative data. The final N-acylation step, while not extensively documented for this specific product, can be reliably performed by adapting standard protocols for the acylation of secondary amines. The information and visual aids presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

References

The Versatile Building Block: A Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidin-1-yl-2-chloro-ethanone, a reactive and versatile chemical entity, has emerged as a valuable building block in the field of medicinal chemistry. Its strained four-membered azetidine ring coupled with a reactive chloroacetyl group makes it an attractive starting material for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The azetidine motif is increasingly prevalent in approved drugs, highlighting the importance of efficient synthetic access to functionalized azetidine derivatives.[1][2]

Physicochemical Properties and Reactivity

This compound, with the chemical formula C₅H₈ClNO and a molecular weight of 133.58 g/mol , is a commercially available compound, facilitating its use in various synthetic applications. The core of its reactivity lies in the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution reactions. Furthermore, the amide bond within the chloroacetamide moiety can influence the overall electronic properties and conformational flexibility of the molecule.

The azetidinone ring, a related four-membered lactam, is known to exhibit significant ring strain, which renders the amide bond more susceptible to nucleophilic attack compared to acyclic amides. This property is fundamental to the mechanism of action of β-lactam antibiotics, which act by acylating and inhibiting bacterial transpeptidases involved in cell wall biosynthesis.[3] While this compound is not itself a β-lactam, the principles of ring strain and electrophilicity are relevant to its reactivity and the biological activity of its derivatives.

Synthesis of this compound and its Analogs

The primary synthetic route to the core structure of this compound involves the acylation of azetidine with chloroacetyl chloride. While specific literature detailing the synthesis of the title compound itself is not abundant, the general principle is well-established in organic synthesis.

A widely employed and analogous reaction in medicinal chemistry is the Staudinger synthesis, which produces 2-azetidinones (β-lactams) through the [2+2] cycloaddition of a ketene (often generated in situ from an acyl chloride) and an imine.[4] Many synthetic protocols for bioactive azetidinone derivatives utilize chloroacetyl chloride as the ketene precursor in the presence of a base like triethylamine.[1][5][6][7]

Applications in Medicinal Chemistry

The utility of this compound and the broader class of chloroacetylated azetidines as building blocks in medicinal chemistry is extensive, primarily in the synthesis of heterocyclic compounds with antimicrobial and anticancer properties.

Antimicrobial Agents

A significant body of research focuses on the synthesis of azetidinone derivatives as potent antimicrobial agents. The general strategy involves the reaction of a Schiff base (imine) with chloroacetyl chloride to construct the azetidinone ring. The resulting N-substituted-3-chloro-2-azetidinones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[8]

The proposed mechanism of antibacterial action for many β-lactam-containing compounds is the inhibition of bacterial cell wall synthesis. These molecules mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing them to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall cross-linking. This leads to a compromised cell wall and eventual cell lysis.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

G cluster_synthesis Peptidoglycan Synthesis cluster_inhibition Inhibition by Azetidinone Derivative Precursors Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross-linked Peptidoglycan Azetidinone Azetidinone PBP Penicillin-Binding Protein (Transpeptidase) Azetidinone->PBP Acylation PBP->Transpeptidation Inhibition

Caption: Inhibition of bacterial cell wall synthesis by an azetidinone derivative.

Anticancer Agents

Derivatives of 2-azetidinone have also been investigated for their potential as anticancer agents.[9] Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the azetidinone ring is crucial for their cytotoxic activity. For instance, the presence of electron-withdrawing groups on a benzylidene moiety attached to the ring has been shown to enhance anticancer effects.[9]

While the precise mechanisms of action for many of these compounds are still under investigation, some are believed to function as kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery.[4][10][11][12][13] The azetidine and azetidinone scaffolds can serve as templates for the design of molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and blocking downstream signaling events that promote cancer cell proliferation and survival.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

G Start Starting Materials: This compound & Nucleophile (e.g., Amine) Reaction Nucleophilic Substitution Start->Reaction Intermediate Azetidinyl-ethanone Derivative Reaction->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final_Compound Final Kinase Inhibitor Candidate Coupling->Final_Compound Purification Purification & Characterization Final_Compound->Purification Biological_Assay Biological Assays (Kinase Inhibition, Cell Viability) Purification->Biological_Assay

Caption: A generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Quantitative Data

The following tables summarize representative quantitative data from the literature on the synthesis and biological activity of azetidinone derivatives.

Table 1: Synthesis of Azetidinone Derivatives

EntrySchiff Base PrecursorReaction ConditionsYield (%)Reference
1N'-(phenyl-methylene)-hydrazideChloroacetyl chloride, triethylamine, dioxane, 0-5°C to reflux53[8]
2N'-(4-nitro-benzylidene)-hydrazideChloroacetyl chloride, triethylamine, dioxane, 0-5°C to reflux60[8]
3Schiff bases of phenothiazineChloroacetyl chloride, triethylamineGood
4N'-(arylidene)hydrazinoacetyl sulfonamidesChloroacetyl chloride, triethylamine, 1,4-dioxaneNot Specified[14]

Table 2: Antimicrobial Activity of Azetidinone Derivatives

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Azetidinone derivative 1Staphylococcus aureusModerate to good-[3]
Azetidinone derivative 2Escherichia coliModerate to good-[3]
Azetidinone derivative 3Pseudomonas aeruginosaModerate to good-[3]
Sulfadiazine derivative 4a₂Staphylococcus epidermidis-128[7]
Sulfadiazine derivative 4a₂Pseudomonas aeruginosa-128[7]
Indole-triazole-azetidinoneStaphylococcus aureusNot Specified-[8]

Table 3: Anticancer Activity of 2-Azetidinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)Breast (MCF7)Not specified as most potent antimicrobial[9]
Compound 17Breast (MCF7)28.66[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis of azetidinone derivatives, which can be adapted using this compound as a building block.

General Procedure for the Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids[9]

To a stirred solution of the appropriate Schiff base (0.05 mole) and triethylamine (0.01 mole) in dioxane (50 mL), chloroacetyl chloride (0.01 mole) is added dropwise at 0-5 °C. The reaction mixture is stirred for approximately 5 hours, and the precipitated amine hydrochloride is removed by filtration. The filtrate is then refluxed for about 3 hours. The excess solvent is evaporated under reduced pressure. The resulting solid is washed with water (30 mL), filtered, and dried.

Synthesis of N-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Derivatives[10]

A mixture of the appropriate Schiff base (0.01 mol) and triethylamine (0.02 mol) in 1,4-dioxane (20 mL) is cooled to 0-5 °C. To this solution, chloroacetyl chloride (0.02 mol) is added dropwise with constant stirring over a period of 30 minutes. The reaction mixture is then stirred for an additional 3-4 hours at room temperature. The precipitated triethylamine hydrochloride is filtered off, and the solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent.

Conclusion

This compound and the broader class of chloroacetylated azetidines are valuable and versatile building blocks in medicinal chemistry. Their reactivity allows for the construction of a wide range of heterocyclic compounds, particularly azetidinone derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents. The continued exploration of the synthetic utility of this building block is expected to lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of this compound in their discovery programs.

References

Unveiling the Potential: A Technical Guide to the Prospective Biological Activities of 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: An exhaustive review of the scientific literature and chemical databases reveals no specific, publicly available data on the biological activities of 1-Azetidin-1-yl-2-chloro-ethanone. This document, therefore, serves as a technical guide to its potential biological activities, inferred from the well-documented roles of its constituent chemical moieties: the azetidine ring and the N-chloroacetyl group. The content herein is intended to stimulate further research and is not a statement of proven biological function.

Introduction

This compound is a small molecule featuring a four-membered azetidine ring N-acylated with a chloroacetyl group. While this specific compound is commercially available, it appears primarily in the literature as a synthetic intermediate. For instance, it has been cited in patents as a reactant for the synthesis of more complex molecules, such as hydantoin-based kinase inhibitors and compounds for treating inflammatory disorders.[1][2] The absence of dedicated biological studies on the title compound itself presents an opportunity to explore its potential pharmacological profile based on established principles of medicinal chemistry.

The azetidine ring is a valuable scaffold in drug discovery, prized for its ability to impart conformational rigidity and favorable physicochemical properties.[3][4][5] On the other hand, the chloroacetyl group is a known reactive moiety, capable of acting as an alkylating agent, a feature often exploited in the design of covalent enzyme inhibitors.[6][7] The combination of these two groups in this compound suggests a potential for this molecule to act as a targeted covalent modifier of biological macromolecules.

Potential Biological Activities and Mechanistic Hypotheses

Based on its structural components, the following potential biological activities for this compound can be hypothesized:

  • Enzyme Inhibition: The N-chloroacetyl group is an electrophilic moiety that can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible covalent inhibition. This mechanism is a cornerstone of many targeted therapies. Given its mention in a patent for kinase inhibitors, it is plausible that this compound could be investigated as an inhibitor of various kinases or other ATP-binding proteins.[2]

  • Antiproliferative Activity: By alkylating key proteins involved in cell division or signaling, such as tubulin or kinases, the compound could potentially exhibit cytotoxic effects on cancer cell lines.[7] The azetidine ring could influence the molecule's orientation and binding affinity within a protein's active site, contributing to selectivity.

  • Modulation of Inflammatory Pathways: The patent literature also connects related structures to inflammatory disorders.[1] This suggests a potential for this compound to alkylate and inhibit enzymes involved in inflammatory signaling cascades, such as cyclooxygenases or lipoxygenases, although this is highly speculative.

Data Presentation: A Template for Future Studies

Should biological studies be undertaken, the presentation of quantitative data is crucial for assessing the compound's potency and selectivity. The following table is a template for how such data could be structured.

Table 1: Hypothetical Quantitative Data for this compound
Biological Target Assay Type
Kinase AIn vitro kinase assay
Kinase BIn vitro kinase assay
Cancer Cell Line XCell viability assay
Cancer Cell Line YCell viability assay

Experimental Protocols: A Generic Framework

Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. Below is a generic protocol for an in vitro kinase assay, which could be adapted to study the effects of this compound on a specific kinase.

Generic Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Recombinant human kinase of interest

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in kinase assay buffer.

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and peptide substrate to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for potential covalent bond formation.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualization of Potential Mechanisms

To conceptualize the potential mechanism of action, diagrams illustrating relevant signaling pathways are invaluable. As this compound has been linked to the synthesis of kinase inhibitors, a generic kinase signaling pathway is depicted below as an example.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK Covalent Inhibition (Hypothetical) Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

The following diagram illustrates a potential experimental workflow for screening the compound's activity.

G start Start: Compound Synthesis and Characterization invitro In Vitro Screening (e.g., Kinase Panel) start->invitro cellular Cell-Based Assays (Viability, Apoptosis) invitro->cellular mechanism Mechanism of Action Studies (Western Blot, Target Engagement) cellular->mechanism lead_opt Lead Optimization mechanism->lead_opt lead_opt->start Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo end Preclinical Candidate invivo->end

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While this compound remains uncharacterized in terms of its biological activity, its chemical structure suggests a plausible role as a covalent modifier of biological targets. The presence of the reactive N-chloroacetyl group, combined with the conformationally constraining azetidine scaffold, makes it an intriguing candidate for investigation as an enzyme inhibitor, potentially with applications in oncology or inflammatory diseases.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, such as kinases and other enzymes with susceptible nucleophilic residues in their active sites. Subsequent cell-based assays would be necessary to evaluate its effects on cellular processes and to determine its therapeutic potential. The templates and frameworks provided in this guide offer a starting point for the design and execution of such studies, which will be essential to move this compound from a chemical reagent to a molecule of biological interest.

References

An In-depth Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azetidin-1-yl-2-chloro-ethanone is a small molecule of interest in medicinal chemistry and drug development due to its reactive chloroacetyl group and the presence of the strained azetidine ring. While specific literature on this compound is limited, this guide provides a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential biological activities based on analogous compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this and related molecules.

Introduction

Azetidine-containing compounds have garnered significant attention in medicinal chemistry. The four-membered ring, while strained, can impart unique conformational rigidity and metabolic stability to drug candidates. The incorporation of a chloroacetyl group introduces a reactive electrophilic site, making this compound a potential candidate for covalent inhibition of biological targets or as a versatile synthetic intermediate. This guide will synthesize available information on related compounds to provide a detailed technical overview of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₅H₈ClNO
Molecular Weight 133.58 g/mol
CAS Number 63177-41-3
Predicted LogP -0.2 (approx.)
Predicted Boiling Point ~200-220 °C
Predicted Density ~1.2 g/cm³

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on general principles of organic chemistry, the most probable and straightforward method of synthesis is the N-acylation of azetidine with chloroacetyl chloride .

Proposed Experimental Protocol: N-acylation of Azetidine

This reaction involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is typically required to quench the HCl byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Azetidine Azetidine Product This compound Azetidine->Product ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Base Base (e.g., Triethylamine) HCl HCl Base->HCl Quenches Solvent Aprotic Solvent (e.g., DCM)

Proposed Synthesis Workflow

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not available. The following are predicted spectral characteristics based on the analysis of structurally similar N-acyl azetidines and chloroacetamides.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₂ (azetidine, adjacent to N)3.8 - 4.2Triplet7-8
CH₂ (azetidine, β to N)2.2 - 2.6Quintet7-8
CH₂ (chloroacetyl)4.0 - 4.4SingletN/A
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
C=O (amide)165 - 170
CH₂ (azetidine, adjacent to N)45 - 50
CH₂ (azetidine, β to N)15 - 20
CH₂ (chloroacetyl)40 - 45
IR Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (amide stretch)1640 - 1680
C-N (stretch)1100 - 1300
C-Cl (stretch)600 - 800
Mass Spectrometry
IonPredicted m/z
[M]+133.03 (for ³⁵Cl), 135.03 (for ³⁷Cl)
[M+H]+134.04 (for ³⁵Cl), 136.04 (for ³⁷Cl)
Fragment (loss of CH₂Cl)84.06
Fragment (loss of COCH₂Cl)58.07

Potential Biological Activity and Applications

There is no direct research on the biological activity of this compound. However, based on the known activities of related haloacetamide compounds, several potential applications can be inferred.

Covalent Inhibition

The α-chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in protein active sites. This suggests that this compound could be explored as a covalent inhibitor for various enzyme targets.

G Molecule This compound CovalentAdduct Covalent Adduct Molecule->CovalentAdduct Covalent Bond Formation Target Protein Target (with nucleophilic residue) Target->CovalentAdduct Inhibition Enzyme Inhibition CovalentAdduct->Inhibition

Logical relationship of covalent inhibition.

Cytotoxicity and Genotoxicity

Studies on various haloacetamides have demonstrated their potential for cytotoxicity and genotoxicity. The reactivity of the carbon-halogen bond is a key determinant of this activity, with the order of reactivity being I > Br > Cl. While chloroacetamides are generally less reactive than their bromo and iodo counterparts, they can still exhibit significant biological effects. The cytotoxicity of haloacetamides is often attributed to their ability to alkylate cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and apoptosis.[1][2]

Antifungal Activity

Some N-substituted 2-chloroacetamides have shown promising antifungal activity. For instance, 2-chloro-N-phenylacetamide has demonstrated efficacy against fluconazole-resistant Candida species and Aspergillus flavus.[3][4][5][6] The proposed mechanisms of action include disruption of the fungal cell membrane and potential inhibition of DNA synthesis. This suggests that this compound could be investigated as a potential antifungal agent.

Conclusion

This compound is a molecule with underexplored potential. Based on established chemical principles, its synthesis is likely straightforward via the N-acylation of azetidine. Its predicted spectroscopic properties provide a basis for its characterization. The presence of the reactive chloroacetyl group suggests potential applications as a covalent inhibitor and as a cytotoxic or antifungal agent, warranting further investigation by the scientific community. This guide provides a starting point for researchers to delve into the chemistry and biology of this intriguing compound.

References

Unveiling 1-Azetidin-1-yl-2-chloro-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and chemical properties of 1-Azetidin-1-yl-2-chloro-ethanone, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and characterization data.

Introduction

This compound, also known by its IUPAC name 1-(azetidin-1-yl)-2-chloroethanone and CAS Registry Number 63177-41-3, is a reactive intermediate belonging to the class of α-halo ketones. The presence of the strained four-membered azetidine ring and the electrophilic chloroacetyl group makes it a versatile reagent for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which are of significant interest in drug discovery and development. While the specific historical details of its initial discovery remain elusive in readily available literature, its utility is evident through its appearance as a key intermediate in various patents and synthetic studies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference
CAS Number 63177-41-3
Molecular Formula C₅H₈ClNO
Molecular Weight 133.58 g/mol
Mass Spectrometry (m/z) 133 (³⁵Cl), 135 (³⁷Cl)[1]

Note: Experimental physical properties such as melting and boiling points are not consistently reported in the surveyed literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of azetidine with chloroacetyl chloride. This reaction is a standard Schotten-Baumann type reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Azetidine Azetidine Product This compound Azetidine->Product + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Solvent Solvent (e.g., Dioxane) Base Base (e.g., Triethylamine) Byproduct Triethylamine Hydrochloride Base->Byproduct

Caption: General synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in the surveyed literature, a general and analogous procedure can be adapted from the synthesis of similar azetidinone derivatives.[2] The following is a representative experimental protocol:

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine

  • 1,4-Dioxane (anhydrous)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azetidine (1 equivalent) in anhydrous 1,4-dioxane.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous 1,4-dioxane to the cooled reaction mixture via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Characterization

The logical workflow from starting materials to the final, characterized product is illustrated in the following diagram.

Workflow Start Starting Materials: Azetidine, Chloroacetyl Chloride, Triethylamine, Dioxane Reaction Acylation Reaction (0-5 °C to RT) Start->Reaction Workup Filtration of Triethylamine HCl Reaction->Workup Purification Concentration and Purification (Distillation/Chromatography) Workup->Purification Product Pure this compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Experimental workflow for synthesis and analysis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for the introduction of the azetidine moiety while the chloro group provides a reactive handle for further derivatization, such as nucleophilic substitution reactions. This makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it has been cited as a reactant in the development of compounds targeting inflammatory disorders.[1]

Conclusion

This compound is a synthetically important molecule whose value lies in its utility as a building block for more elaborate chemical structures. While its own history of discovery is not prominently documented, its application in modern synthetic and medicinal chemistry is clear. The provided synthetic protocol, based on established chemical principles for analogous compounds, offers a reliable method for its preparation in a laboratory setting. Further research into its reactivity and the biological activity of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Azetidin-1-yl-2-chloro-ethanone and its 2-Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-Azetidin-1-yl-2-chloro-ethanone and its biologically significant derivatives, particularly N-substituted 3-chloro-2-azetidinones (β-lactams). This compound serves as a key intermediate in the synthesis of various organic compounds. The 2-azetidinone ring, a core component of many β-lactam antibiotics, is a pharmacophore of significant interest in drug discovery due to its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The primary synthetic route discussed for the 2-azetidinone derivatives is the Staudinger [2+2] cycloaddition reaction between an imine (Schiff base) and a ketene generated in situ from chloroacetyl chloride.

Introduction

Azetidine and its derivatives are important scaffolds in medicinal chemistry. The acylation of azetidine with chloroacetyl chloride yields this compound, a versatile building block. Furthermore, the reaction of chloroacetyl chloride with imines provides a straightforward route to 3-chloro-2-azetidinones. These four-membered cyclic amides are of particular interest due to their presence in numerous antibiotic agents and their potential as therapeutic agents against various diseases. This application note outlines the synthetic procedures, presents key quantitative data, and illustrates the experimental workflow for the preparation of these compounds.

Synthesis of this compound

This protocol describes the direct acylation of azetidine with chloroacetyl chloride to form an amide linkage.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF, or dioxane) at 0 °C.

  • Addition of Acylating Agent: To the stirred solution, add chloroacetyl chloride (1 equivalent) dropwise, maintaining the temperature at 0 °C to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of 3-Chloro-2-Azetidinone Derivatives via Staudinger Cycloaddition

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine. In this case, the ketene is generated in situ from chloroacetyl chloride in the presence of a base.

Experimental Protocol:

  • Formation of Imine (Schiff Base): Condense an appropriate aromatic or heterocyclic amine with an aromatic aldehyde in a suitable solvent like ethanol or methanol, often with a catalytic amount of glacial acetic acid. The resulting imine can be isolated or used in situ.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the imine (1 equivalent) and triethylamine (1.1-2 equivalents) in a dry aprotic solvent such as dioxane, benzene, or dichloromethane. Cool the mixture in an ice bath (0-5 °C).[1]

  • Cycloaddition: Add chloroacetyl chloride (1.1-2 equivalents) dropwise to the cooled, stirred solution over a period of 10-30 minutes.[1][2]

  • Reaction Progression: After the addition, continue stirring the reaction mixture at room temperature for several hours (typically 3-12 hours).[3][4] The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: The precipitated triethylammonium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is poured into crushed ice or cold water to precipitate the crude product.[3][4]

  • Purification: The solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-chloro-2-azetidinone derivatives reported in the literature.

EntryImine ReactantsBaseSolventReaction TimeYield (%)m.p. (°C)Reference
1Schiff base of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole and benzaldehydeTriethylamineDioxane10-12 h--[3]
2Schiff bases from 2-aminobenzothiazole-6-carboxylic acid hydrazide and various aromatic aldehydesTriethylamine--58-60%261-278[5]
3Schiff bases from 2-(2-amino-1,3-thiazol-4-yl)-naphthalen-1-ol and aromatic aldehydesTriethylamine1,4-Dioxane48 h--[4]
4Schiff bases from di-imines and aromatic aldehydesTriethylamineDry Benzene--160-222[6][7]
5Schiff bases of isonicotinic acid hydrazide and aromatic aldehydesTriethylamineDichloromethane---[8]
6Hydrazones with chloroacetyl chlorideTriethylamine1,4-Dioxane---[1]

Mandatory Visualizations

Experimental Workflow for 3-Chloro-2-Azetidinone Synthesis

experimental_workflow cluster_imine Step 1: Imine Synthesis cluster_cycloaddition Step 2: Staudinger Cycloaddition cluster_purification Step 3: Purification reactant reactant process process product product Amine Amine Imine Imine (Schiff Base) Amine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Imine_input Imine Imine->Imine_input Reaction [2+2] Cycloaddition (0°C to RT) Imine_input->Reaction CAC Chloroacetyl Chloride CAC->Reaction Base Triethylamine Base->Reaction Azetidinone 3-Chloro-2-Azetidinone (Crude Product) Reaction->Azetidinone Workup Work-up & Filtration Azetidinone->Workup Purify Recrystallization or Chromatography Workup->Purify FinalProduct Pure Azetidinone Derivative Purify->FinalProduct

Caption: General workflow for the synthesis of 3-chloro-2-azetidinone derivatives.

Signaling Pathways and Logical Relationships

The biological activity of β-lactam compounds, including 2-azetidinones, primarily stems from their ability to inhibit bacterial cell wall synthesis. This mechanism of action is well-established for antibiotics like penicillin and cephalosporins.

mechanism_of_action drug drug target target process process outcome outcome Azetidinone 2-Azetidinone Derivative (β-Lactam) PBP Penicillin-Binding Proteins (Transpeptidases) Azetidinone->PBP Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of antibacterial action for β-lactam compounds.

Conclusion

The synthesis of this compound and its 3-chloro-2-azetidinone derivatives provides access to a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined herein are robust and versatile, allowing for the generation of a diverse library of molecules for biological screening. The Staudinger cycloaddition remains a cornerstone reaction for the construction of the β-lactam ring, a privileged scaffold in pharmaceutical research. Further investigation into the structure-activity relationships of these derivatives may lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of 3-Chloro-2-azetidinones from Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of 2-azetidinones, commonly known as β-lactams, is of significant interest in medicinal chemistry due to their prevalence in a wide range of antibiotics, such as penicillins and cephalosporins. A robust and widely utilized method for constructing the β-lactam ring is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine. This document provides detailed protocols for the synthesis of 3-chloro-2-azetidinones, a class of β-lactams with potential biological activities.[1][2] The synthesis is typically achieved in a two-step process: first, the formation of a Schiff base (imine) from an aromatic aldehyde and a primary amine, followed by the cyclocondensation with a chloroacetylating agent in the presence of a base.

While the specific reactant "1-Azetidin-1-yl-2-chloro-ethanone" is not commonly cited in the literature for this transformation, a closely related and well-documented approach utilizes chloroacetyl chloride as the precursor for the chloroketene intermediate. The protocols and data presented herein are based on this established methodology.

Reaction Workflow:

The overall synthetic strategy involves two main stages: the formation of a Schiff base and the subsequent [2+2] cycloaddition to form the 3-chloro-2-azetidinone ring.

Reaction_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [2+2] Cycloaddition (Staudinger Reaction) A Aromatic Aldehyde C Schiff Base (Imine) A->C + Primary Amine (e.g., in Ethanol, reflux) B Primary Amine F 3-Chloro-2-azetidinone C->F + Chloroacetyl Chloride, Triethylamine (e.g., in Dioxane, 0-5 °C to reflux) C->F D Chloroacetyl Chloride E Triethylamine (Base)

Caption: General workflow for the synthesis of 3-chloro-2-azetidinones.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from Aromatic Aldehydes

This protocol describes the general procedure for the condensation of an aromatic aldehyde with a primary amine to yield a Schiff base (imine).

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.[3]

Protocol 2: Synthesis of 3-Chloro-2-azetidinones via [2+2] Cycloaddition

This protocol details the cyclocondensation of a Schiff base with chloroacetyl chloride in the presence of triethylamine to form the 3-chloro-2-azetidinone ring.

Materials:

  • Schiff base (from Protocol 1) (1.0 eq)

  • Chloroacetyl chloride (2.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the Schiff base (1.0 eq) and triethylamine (2.0 eq) in anhydrous 1,4-dioxane.[3]

  • Cool the stirred solution to 0-5 °C using an ice bath.[1]

  • Add chloroacetyl chloride (2.0 eq), dissolved in a small amount of anhydrous 1,4-dioxane, dropwise to the cooled solution over a period of 20-30 minutes.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-5 hours.[1][3]

  • Allow the reaction mixture to warm to room temperature and stir for an additional period, which can range from a few hours to 48 hours, depending on the specific substrates.[3] The formation of a precipitate (triethylamine hydrochloride) will be observed.

  • Filter off the precipitated triethylamine hydrochloride and wash it with a small amount of dry dioxane.

  • The filtrate can be refluxed for approximately 3 hours to ensure completion of the reaction.[1]

  • Remove the solvent from the filtrate under reduced pressure.

  • Pour the resulting residue into ice-cold water to precipitate the crude product.[3]

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude 3-chloro-2-azetidinone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/n-hexane or ethanol).[3]

Data Presentation

The following table summarizes the yields of various 3-chloro-4-substituted-azetidin-2-ones synthesized using the general protocols described above, as reported in the literature.

EntryAromatic Aldehyde DerivativeAmine DerivativeProductYield (%)Melting Point (°C)Reference
13-Bromobenzaldehyde2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid2-{2-[N'-(3-Bromobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (Schiff Base)77230[1]
24-Chlorobenzaldehyde"2-{2-[N'-(4-Chlorobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (Schiff Base)75224[1]
3Benzaldehyde"2-{2-[N'-(Benzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (Schiff Base)70210[1]
4Schiff Base from Entry 1-2-{2-[3-chloro-2-(3-bromophenyl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid50220[1]
5Schiff Base from Entry 2-2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid55228[1]
6Schiff Base from Entry 3-2-[2-(3-Chloro-2-oxo-4-phenylazetidin-1-ylamino)acetylamino]benzothiazole-6-carboxylic acid53215[1]

Reaction Mechanism: Staudinger [2+2] Cycloaddition

The formation of the 2-azetidinone ring proceeds via the Staudinger reaction.[4] The key steps are:

  • Ketene Formation: In the presence of a tertiary amine base (e.g., triethylamine), chloroacetyl chloride undergoes dehydrochlorination to form a highly reactive chloroketene intermediate.

  • Nucleophilic Attack: The nitrogen atom of the imine (Schiff base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketene. This leads to the formation of a zwitterionic intermediate.

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular cyclization, where the enolate oxygen attacks the iminium carbon, to form the four-membered β-lactam ring.

The stereochemistry of the resulting 2-azetidinone (cis or trans) can be influenced by the reaction conditions, the nature of the substituents on the imine and the ketene, and the order of addition of the reagents.[5][6]

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition Cycloaddition ketene_reagents Chloroacetyl Chloride + Triethylamine chloroketene Chloroketene (intermediate) ketene_reagents->chloroketene Dehydrochlorination zwitterion Zwitterionic Intermediate imine Imine (Schiff Base) imine->zwitterion + Chloroketene (Nucleophilic Attack) azetidinone 3-Chloro-2-azetidinone zwitterion->azetidinone Intramolecular Ring Closure

Caption: Key stages of the Staudinger cycloaddition mechanism.

References

Application Notes and Protocols: Synthesis of Novel Antibiotics Using 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant challenge to global health.[1][2] The β-lactam ring is a cornerstone of many clinically important antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis.[3][4] Azetidin-2-ones, also known as β-lactams, are a class of compounds that continue to be a focus of research for the development of new antibacterial agents.[1][3][5][6] This document outlines the application of "1-Azetidin-1-yl-2-chloro-ethanone" as a key reagent in the synthesis of novel 2-azetidinone derivatives with potential antibacterial activity. The protocols provided are based on established methodologies for the synthesis and evaluation of β-lactam antibiotics.[5][7][8][9]

General Synthetic Strategy

The proposed synthetic pathway involves a cycloaddition reaction to form the core 2-azetidinone ring structure. This is a widely used method for preparing β-lactams.[10] In this strategy, a precursor Schiff base is reacted with a ketene equivalent derived from an acyl chloride in the presence of a base. While many protocols use chloroacetyl chloride, this application note will focus on a related approach.

A plausible synthetic route involves the initial synthesis of a Schiff base from a substituted aromatic amine and an aromatic aldehyde. This Schiff base is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield a 3-chloro-2-azetidinone derivative.[3][5][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Intermediate (I)
  • Materials: Substituted aromatic amine (10 mmol), substituted aromatic aldehyde (10 mmol), absolute ethanol (50 mL), glacial acetic acid (2-3 drops).

  • Procedure:

    • Dissolve the substituted aromatic amine (10 mmol) and substituted aromatic aldehyde (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice to precipitate the Schiff base product.

    • Filter the solid product, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure Schiff base intermediate (I).

Protocol 2: Synthesis of Novel 3-Chloro-2-azetidinone Derivative (II)
  • Materials: Schiff base intermediate (I) (10 mmol), triethylamine (20 mmol), chloroacetyl chloride (20 mmol), and a suitable solvent like 1,4-dioxane or dimethylformamide (DMF) (50 mL).[5][7]

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the Schiff base intermediate (I) (10 mmol) and triethylamine (20 mmol) in the chosen solvent (50 mL).

    • Cool the mixture in an ice bath with constant stirring.

    • Slowly add chloroacetyl chloride (20 mmol) dropwise to the cooled solution over a period of 20-30 minutes.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-4 hours.

    • The completion of the reaction can be monitored by TLC.

    • After the reaction is complete, the mixture is poured onto crushed ice to precipitate the product.

    • The solid product is filtered, washed thoroughly with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final 3-chloro-2-azetidinone derivative (II).[1]

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the β-lactam ring (typically around 1735-1765 cm⁻¹), N-H, and C-H bonds.[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical environment of the protons in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Antibacterial Activity Evaluation

The antibacterial activity of the synthesized 2-azetidinone derivatives can be evaluated using the agar cup-plate diffusion method.[1]

Protocol 3: Agar Cup-Plate Diffusion Method
  • Materials: Nutrient agar medium, bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa), sterile Petri dishes, standard antibiotic (e.g., Moxifloxacin or Amoxicillin-clavulanate), synthesized compounds, DMSO (solvent).[1][7]

  • Procedure:

    • Prepare sterile nutrient agar plates.

    • Prepare a bacterial inoculum by transferring a loopful of the test organism culture to sterile nutrient broth and incubating at 37°C for 24 hours.

    • Spread the bacterial inoculum evenly over the surface of the agar plates.

    • Create wells (cups) of a standard diameter in the agar using a sterile borer.

    • Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration (e.g., 20 mg/mL) in DMSO.[7]

    • Add a fixed volume of each test solution and the standard antibiotic solution to separate wells. A well with pure DMSO can be used as a negative control.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the area where bacterial growth is prevented by the compound.

Data Presentation

The results of the antibacterial activity screening should be summarized in a clear and structured table for easy comparison.

CompoundConcentration (mg/mL)S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Novel Compound A 201512108
Novel Compound B 2018161411
Moxifloxacin (Standard) 2025222824
DMSO (Control) -0000

Table 1: Zone of Inhibition (mm) of Novel 2-Azetidinone Derivatives

Mechanism of Action

The antibacterial activity of β-lactam antibiotics, including the novel 2-azetidinone derivatives synthesized, is primarily due to the inhibition of bacterial cell wall biosynthesis.[3][4] The strained four-membered β-lactam ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[4] This allows the antibiotic to bind to and acylate the active site of transpeptidases (also known as penicillin-binding proteins or PBPs), which are essential enzymes for cross-linking the peptidoglycan chains.[4] The inactivation of these enzymes leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Antibacterial Testing A Aromatic Amine + Aromatic Aldehyde B Schiff Base Intermediate (I) A->B Reflux in Ethanol + Glacial Acetic Acid D Novel 2-Azetidinone Derivative (II) B->D Cycloaddition C Chloroacetyl Chloride + Triethylamine C->D E Recrystallization D->E F Characterization (IR, NMR, Mass Spec) E->F G Agar Cup-Plate Diffusion Method F->G H Measure Zone of Inhibition G->H mechanism_of_action cluster_bacterium Bacterial Cell PBP Transpeptidase (PBP) CrosslinkedWall Stable Cross-linked Cell Wall PBP->CrosslinkedWall Catalyzes Cross-linking WeakWall Weakened Cell Wall PBP->WeakWall Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursor (with D-Ala-D-Ala) Peptidoglycan->PBP Normal Binding BetaLactam Novel 2-Azetidinone (β-Lactam Antibiotic) BetaLactam->PBP Irreversible Binding & Inactivation Lysis Cell Lysis WeakWall->Lysis

References

Application Notes and Protocols: Investigating the Potential of 1-Azetidin-1-yl-2-chloro-ethanone in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct evidence and specific studies on the anticancer applications of "1-Azetidin-1-yl-2-chloro-ethanone" are not extensively available in current scientific literature. The following application notes and protocols are based on the known roles of its core chemical moieties—the azetidine ring and the α-chloro ketone group—in medicinal chemistry and oncology research. This document serves as a conceptual guide for researchers and drug development professionals to explore its potential as a novel anticancer agent.

Introduction and Rationale

This compound is a small molecule featuring a strained four-membered azetidine ring and a reactive α-chloro ketone functional group. While this specific compound is not a known anticancer drug, its structural components are present in various biologically active molecules, suggesting its potential as a scaffold or intermediate in the design of new therapeutic agents.

The azetidine ring, a saturated heterocyclic amine, can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, potentially enhancing binding affinity to biological targets. The α-chloro ketone group is a known electrophile that can act as a covalent inhibitor by forming a stable bond with nucleophilic residues (such as cysteine or histidine) in the active site of enzymes, a mechanism employed by several approved anticancer drugs.

These characteristics suggest that this compound and its derivatives could be explored as potential inhibitors of key oncogenic proteins, particularly enzymes with reactive cysteine residues in their catalytic domains.

Potential Cellular Targets and Signaling Pathways

Based on the reactivity of the α-chloro ketone moiety, several classes of enzymes could be potential targets for this compound derivatives. These include, but are not limited to:

  • Cysteine Proteases: Enzymes like caspases and cathepsins, which play crucial roles in apoptosis and tumor progression.

  • Kinases: Certain kinases with accessible cysteine residues near the ATP-binding pocket, such as those in the EGFR and BTK families, are targets for covalent inhibitors.

  • Deubiquitinating Enzymes (DUBs): These enzymes are critical for protein stability, and their inhibition can lead to the degradation of oncoproteins.

A hypothetical signaling pathway that could be targeted by a derivative of this compound is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and contains several potential targets for covalent inhibition.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drug Azetidine-based Covalent Inhibitor Drug->Akt Covalent Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are standard protocols that can be adapted to evaluate the anticancer potential of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with compound dilutions b->c d Incubate for 48-72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Add solubilization buffer f->g h Read absorbance at 570 nm g->h

Caption: Workflow for a standard MTT cell viability assay.

Covalent Binding Assay using Mass Spectrometry

This experiment can confirm if the compound covalently binds to its protein target.

Materials:

  • Purified target protein (e.g., a kinase or protease)

  • This compound derivative

  • Reaction buffer

  • LC-MS/MS system

Protocol:

  • Incubate the purified protein with a molar excess of the compound at room temperature for a defined period (e.g., 1 hour).

  • Terminate the reaction and digest the protein into smaller peptides using an enzyme like trypsin.

  • Analyze the resulting peptide mixture using LC-MS/MS.

  • Search the mass spectrometry data for a mass shift in peptides containing a reactive cysteine residue. The mass shift should correspond to the molecular weight of the compound, confirming covalent adduction.

Data Presentation

Quantitative data from experiments should be summarized in a clear and concise format.

Table 1: Illustrative In Vitro Cytotoxicity Data (IC50 Values)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
AZ-Cl-01 12.525.818.2
AZ-F-02 8.215.110.5
Doxorubicin 0.91.21.0

Data are hypothetical and for illustrative purposes only. AZ-Cl-01 represents this compound, AZ-F-02 a more potent derivative, and Doxorubicin a positive control.

Table 2: Illustrative Covalent Modification Data

Target ProteinCompoundMass Shift Observed (Da)Modified Residue
Kinase X AZ-Cl-01 +131.56Cys-277
Protease Y AZ-Cl-01 +131.56Cys-145

Data are hypothetical. The mass shift corresponds to the addition of the 1-Azetidin-1-yl-ethanone moiety after the loss of HCl.

Conclusion and Future Directions

While this compound itself has not been established as an anticancer agent, its structure presents a promising starting point for the design of novel covalent inhibitors. Future research should focus on synthesizing a library of derivatives with varied substituents on the azetidine ring to improve potency and selectivity. These derivatives should be screened against a panel of cancer cell lines and specific enzyme targets to identify lead compounds for further preclinical development. Investigating the structure-activity relationship (SAR) will be crucial in optimizing the therapeutic potential of this chemical scaffold.

Application Notes and Protocols for the Chloroacetylation of Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloroacetylation of azetidine is a significant chemical transformation that introduces a chloroacetyl group onto the nitrogen atom of the azetidine ring, yielding 1-(chloroacetyl)azetidine. This resulting molecule is a valuable bifunctional building block in medicinal chemistry and drug development. The presence of the reactive chloroacetyl moiety allows for subsequent nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the synthesis of diverse molecular scaffolds. Azetidine derivatives are of considerable interest in pharmacology due to their presence in numerous biologically active compounds. This document provides a detailed experimental protocol for the chloroacetylation of azetidine, including reaction parameters, purification methods, and characterization data.

Reaction Principle

The chloroacetylation of azetidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A tertiary amine base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the azetidine starting material.

ReactionMechanism cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Azetidine Azetidine NucleophilicAttack Tetrahedral Intermediate Azetidine->NucleophilicAttack Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->NucleophilicAttack Product 1-(Chloroacetyl)azetidine Byproduct Triethylamine Hydrochloride NucleophilicAttack->Product Chloride Elimination Triethylamine Triethylamine (Base) Triethylamine->Byproduct HCl Scavenging

Caption: Reaction mechanism for the chloroacetylation of azetidine.

Experimental Protocols

Materials and Equipment
  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Silica gel for column chromatography (optional)

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure: Chloroacetylation of Azetidine
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add azetidine (1.0 eq.).

    • Dissolve the azetidine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.1 eq.) to the stirred solution.

  • Addition of Chloroacetyl Chloride:

    • In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM.

    • Add the chloroacetyl chloride solution dropwise to the cooled azetidine solution over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 1-(chloroacetyl)azetidine can be purified by vacuum distillation or silica gel column chromatography, if necessary.

ExperimentalWorkflow start Start setup 1. Reaction Setup: Azetidine, TEA in DCM at 0°C start->setup addition 2. Add Chloroacetyl Chloride in DCM dropwise at 0°C setup->addition reaction 3. Stir at Room Temperature (2-4 hours) addition->reaction workup 4. Aqueous Work-up: Wash with NaHCO3 and Brine reaction->workup isolation 5. Dry and Concentrate Organic Layer workup->isolation purification 6. Purify Product (Distillation or Chromatography) isolation->purification end End purification->end

Caption: Experimental workflow for the chloroacetylation of azetidine.

Data Presentation

Table 1: Reaction Parameters and Yield
ParameterValue
Azetidine1.0 eq.
Chloroacetyl Chloride1.05 eq.
Triethylamine1.1 eq.
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Typical Yield 85 - 95%
Table 2: Characterization Data for 1-(Chloroacetyl)azetidine
Analysis MethodExpected Data
Appearance Colorless to pale yellow oil
Molecular Formula C₅H₈ClNO
Molecular Weight 133.58 g/mol
¹H NMR (CDCl₃)δ (ppm): ~4.2 (t, 2H, -N-CH₂-), ~4.0 (s, 2H, -CO-CH₂-Cl), ~2.3 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃)δ (ppm): ~165 (-C=O), ~50 (-N-CH₂-), ~42 (-CO-CH₂-Cl), ~18 (-CH₂-CH₂-CH₂-)
FT-IR (neat)ν (cm⁻¹): ~1650-1670 (strong, C=O amide stretch), ~2850-2950 (C-H stretch)
Mass Spec (EI) m/z (%): 133 [M]⁺, 84 [M-CH₂Cl]⁺, 56 [M-COCH₂Cl]⁺
Safety Precautions
  • Azetidine is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

  • Chloroacetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • The reaction is exothermic, especially during the addition of chloroacetyl chloride. Maintain cooling to control the reaction temperature.

Analytical methods for "1-Azetidin-1-yl-2-chloro-ethanone" characterization (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Characterization of 1-Azetidin-1-yl-2-chloro-ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a small organic molecule of interest in synthetic and medicinal chemistry. Its characterization is crucial for confirming its identity, purity, and structure. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Application Notes: Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its functional groups: an azetidine ring, an α-chloro ketone, and a tertiary amide.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₂ (azetidine, adjacent to N)~ 4.0 - 4.5Triplet4H~ 7-8
CH₂ (azetidine, β to N)~ 2.2 - 2.6Quintet2H~ 7-8
CH₂Cl~ 4.1 - 4.6Singlet2HN/A

Note: The chemical shifts of the azetidine protons can be influenced by the amide functionality. The two methylene groups on the azetidine ring adjacent to the nitrogen are diastereotopic and may appear as two distinct triplets if rotation around the N-C=O bond is restricted.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

CarbonChemical Shift (δ, ppm)
C=O (amide)~ 165 - 175
CH₂ (azetidine, adjacent to N)~ 50 - 60
CH₂ (azetidine, β to N)~ 15 - 25
CH₂Cl~ 40 - 50
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 512-2048 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire 1H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire 13C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate

Workflow for NMR Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application Notes: Predicted Spectral Data

The key functional groups in this compound are the amide carbonyl group, the C-N bond of the azetidine, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=O (amide)Stretch1640 - 1680Strong
C-N (azetidine)Stretch1200 - 1300Medium-Strong
C-H (aliphatic)Stretch2850 - 3000Medium
C-ClStretch600 - 800Medium-Strong

Note: The amide carbonyl stretch in this molecule is expected at a relatively low wavenumber due to the electronic nature of the nitrogen atom in the strained azetidine ring.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.

    • If the sample is an oil, a single drop is sufficient.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum with no sample present. The background should be a flat line.

    • Lower the ATR press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum.

    • Typical parameters:

      • Spectral range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing clean Clean ATR Crystal background Acquire Background clean->background place_sample Place Sample on Crystal background->place_sample acquire_spectrum Acquire Spectrum place_sample->acquire_spectrum process_spectrum Process and Label acquire_spectrum->process_spectrum

Workflow for IR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural information through the analysis of fragmentation patterns.

Application Notes: Known Spectral Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom.

Table 4: Known Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Relative AbundanceNotes
[M]⁺ (³⁵Cl)133~100%Molecular ion with the ³⁵Cl isotope.[1]
[M+2]⁺ (³⁷Cl)135~32%Molecular ion with the ³⁷Cl isotope.[1]

Note: The presence of the [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak is a definitive indicator of a single chlorine atom in the molecule.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations.

    • Set the instrument to operate in Electron Ionization (EI) mode.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

    • Typical EI parameters:

      • Ionization energy: 70 eV

      • Source temperature: 200-250 °C

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ isotope peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. Potential fragments could include the loss of Cl (m/z 98) or the chloroacetyl group (m/z 56).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent introduce Introduce Sample dissolve->introduce ionize Ionize (EI) introduce->ionize detect Detect Ions ionize->detect identify_M Identify Molecular Ion detect->identify_M analyze_fragments Analyze Fragmentation identify_M->analyze_fragments

References

"1-Azetidin-1-yl-2-chloro-ethanone" in the synthesis of azetidinone fused quinolines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the synthesis of quinolines fused with a 2-azetidinone (β-lactam) ring. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with both the quinoline and β-lactam scaffolds, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The synthetic strategy outlined below is a well-established multi-step process involving the initial formation of a quinoline precursor, followed by the construction of the azetidinone ring via a [2+2] cycloaddition reaction. While the user specified "1-Azetidin-1-yl-2-chloro-ethanone," a common and versatile method for this synthesis involves the Staudinger cycloaddition, which utilizes chloroacetyl chloride to form the azetidinone ring in situ from a Schiff base intermediate. This approach offers a robust and adaptable pathway to a variety of substituted azetidinone-fused quinolines.

I. General Synthetic Scheme

The overall synthesis can be summarized in a three-step process, starting from substituted acetanilides.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Staudinger Cycloaddition A Substituted Acetanilide B 2-Chloro-3-formyl Quinoline A->B DMF, POCl3 D Schiff Base (Hydrazone) B->D C Aryl Hydrazine C->D G Azetidinone-Fused Quinoline D->G E Chloroacetyl Chloride E->G F Triethylamine (TEA) F->G

Figure 1: General workflow for the synthesis of azetidinone-fused quinolines.

II. Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various 3-chloro-4-(2-chloroquinolin-3-yl)-1-(arylamino)azetidin-2-one derivatives, as described in the literature.[3]

Compound IDQuinoline SubstituentAryl Hydrazine SubstituentYield (%)Melting Point (°C)
AZT b28-Methoxy2,4-Dinitrophenyl72192
AZT c27-Methoxy2,4-Dinitrophenyl68186
AZT d26-Methoxy2,4-Dinitrophenyl75195
AZT e28-Chloro2,4-Dinitrophenyl65181
AZT f27-Chloro2,4-Dinitrophenyl62177
AZT g26-Chloro2,4-Dinitrophenyl69184
AZT b38-Methoxy4-Nitrophenyl70171
AZT c37-Methoxy4-Nitrophenyl66168
AZT d36-Methoxy4-Nitrophenyl73174
AZT e38-Chloro4-Nitrophenyl63162
AZT f37-Chloro4-Nitrophenyl60158
AZT g36-Chloro4-Nitrophenyl67165

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formyl Quinolines via Vilsmeier-Haack Reaction

This protocol describes the formylation of substituted acetanilides to yield the corresponding 2-chloro-3-formyl quinoline derivatives.[3]

Materials:

  • Substituted acetanilide (1.0 eq)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution (optional, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the substituted acetanilide.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride to dimethylformamide (Vilsmeier reagent) while maintaining the temperature below 5°C.

  • Add the Vilsmeier reagent dropwise to the cooled acetanilide with constant stirring.

  • After the addition is complete, heat the reaction mixture at 80-90°C for the time required to complete the reaction (typically monitored by TLC, can be several hours).[4]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-chloro-3-formyl quinoline.

Protocol 2: Synthesis of Schiff Bases (Hydrazones)

This protocol details the condensation reaction between the 2-chloro-3-formyl quinoline and an aryl hydrazine.[3]

Materials:

  • 2-Chloro-3-formyl quinoline derivative (1.0 eq)

  • Substituted aryl hydrazine (1.1-1.2 eq)

  • Dimethylformamide (DMF) or Ethanol

  • Water

Procedure:

  • Dissolve the 2-chloro-3-formyl quinoline in DMF or ethanol in a round-bottom flask.

  • Add the substituted aryl hydrazine to the solution.

  • Reflux the reaction mixture for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • The crude Schiff base can be used in the next step without further purification, or it can be recrystallized if necessary.

Protocol 3: Synthesis of Azetidinone-Fused Quinolines via Staudinger Cycloaddition

This protocol describes the final cyclization step to form the 3-chloro-4-(2-chloroquinolin-3-yl)-1-(arylamino)azetidin-2-one derivatives.[3][5]

Materials:

  • Schiff base (from Protocol 2) (1.0 eq)

  • Chloroacetyl chloride (2.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dimethylformamide (DMF) or Toluene

  • Crushed ice

Procedure:

  • Dissolve the Schiff base in DMF or toluene in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred mixture over a period of 30 minutes, maintaining a low temperature.[3]

  • After the addition is complete, reflux the reaction mixture for 5-6 hours.[3] Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter any solid formed (e.g., triethylamine hydrochloride).

  • Pour the filtrate onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the final product by recrystallization from a suitable solvent, such as ethyl acetate.[3]

IV. Reaction Mechanism and Logical Relationships

The core of this synthesis is the Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (formed in situ from chloroacetyl chloride and triethylamine) and an imine (the Schiff base).[6]

Staudinger_Mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition A Chloroacetyl Chloride C Chloroketene (Reactive Intermediate) A->C B Triethylamine (Base) B->C E Zwitterionic Intermediate C->E D Schiff Base (Imine) D->E F Azetidinone Ring (β-Lactam) E->F Ring Closure

Figure 2: Mechanism of the Staudinger cycloaddition for azetidinone synthesis.

These protocols provide a comprehensive guide for the synthesis of azetidinone-fused quinolines. Researchers can adapt these methods by varying the substituents on the initial acetanilide and aryl hydrazine to create a library of compounds for further pharmacological evaluation. The characterization of the synthesized compounds is typically performed using spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.[3][7]

References

Application Notes and Protocols for Screening the Antibacterial Activity of "1-Azetidin-1-yl-2-chloro-ethanone" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for screening the antibacterial activity of a novel class of synthetic compounds, specifically derivatives of "1-Azetidin-1-yl-2-chloro-ethanone". Azetidin-2-ones, commonly known as β-lactams, represent a cornerstone of antibacterial therapy, primarily through their inhibition of bacterial cell wall synthesis.[1][2][3] This protocol outlines the essential in vitro assays required to determine the antibacterial efficacy and preliminary safety profile of these new chemical entities. Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are provided, alongside a standard cytotoxicity assay to assess the potential for adverse effects on mammalian cells. Representative data is presented in structured tables to serve as a benchmark for experimental outcomes. Furthermore, this document includes graphical representations of the experimental workflows and the fundamental mechanism of action of β-lactam antibiotics to facilitate a clear understanding of the screening process.

Introduction

The escalating threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. Azetidinone, or β-lactam, rings are a key structural feature in many widely used antibiotics, including penicillins and cephalosporins.[1] These compounds exert their bactericidal effect by acylating and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death. The "this compound" scaffold presents a promising starting point for the development of new antibacterial agents. The chloro substituent at the α-position to the carbonyl group is a key feature that may influence the reactivity and, consequently, the antibacterial potency of these derivatives. This protocol provides a systematic approach to evaluate the antibacterial potential of this class of compounds.

Mechanism of Action of β-Lactam Antibiotics

The primary mechanism of action of β-lactam antibiotics, including azetidinone derivatives, is the inhibition of bacterial cell wall biosynthesis. Specifically, they target and inhibit the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This cross-linking provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, β-lactams irreversibly inactivate these enzymes, leading to a weakened cell wall and subsequent cell death.

G Mechanism of Action of β-Lactam Antibiotics cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBP Penicillin-Binding Protein (PBP) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains Azetidinone_Derivative This compound Derivative Azetidinone_Derivative->PBP Inhibits Azetidinone_Derivative->Inactivated_PBP Cell_Lysis Cell Lysis and Death Inactivated_PBP->Cell_Lysis Leads to

Mechanism of β-lactam action.

Experimental Protocols

This section details the step-by-step procedures for evaluating the antibacterial activity and cytotoxicity of "this compound" derivatives.

Antibacterial Susceptibility Testing

The initial screening for antibacterial activity is performed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

A panel of clinically relevant bacterial strains should be used, including both Gram-positive and Gram-negative organisms. Recommended strains include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603)

Bacteria should be cultured on appropriate media, such as Mueller-Hinton Agar (MHA) or Broth (MHB), and incubated at 37°C.

The broth microdilution method is a standard and quantitative technique to determine the MIC.

Materials:

  • Test derivatives of "this compound"

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of each derivative (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Make serial two-fold dilutions of the stock solution in MHB to achieve the desired concentration range for testing (e.g., 256 µg/mL to 0.5 µg/mL).

  • Preparation of Bacterial Inoculum: From a fresh overnight culture, suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

The MBC is determined to assess whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreader or inoculating loop

Protocol:

  • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Cytotoxicity Assay

It is crucial to evaluate the potential toxicity of the compounds to mammalian cells to ensure a therapeutic window. The MTT assay is a common colorimetric method for assessing cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test derivatives of "this compound"

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. The results can be used to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

The quantitative data obtained from the antibacterial and cytotoxicity assays should be summarized in clear and concise tables for easy comparison and interpretation. The following tables present representative data for a series of hypothetical "this compound" derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" Derivatives

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
AZ-001 H3264>128
AZ-002 4-Fluorophenyl163264
AZ-003 2,4-Dichlorophenyl81632
AZ-004 4-Nitrophenyl4816
Ciprofloxacin (Control)0.50.251

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Compound IDS. aureus MBC (µg/mL)MBC/MIC RatioE. coli MBC (µg/mL)MBC/MIC Ratio
AZ-001 6421282
AZ-002 322642
AZ-003 162322
AZ-004 82162
Ciprofloxacin 120.52

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 3: Cytotoxicity (IC₅₀) against HEK293 Cells

Compound IDIC₅₀ (µg/mL)Selectivity Index (S. aureus)Selectivity Index (E. coli)
AZ-001 >256>8>4
AZ-002 20012.56.25
AZ-003 15018.759.38
AZ-004 1002512.5

Selectivity Index = IC₅₀ / MIC

Experimental Workflow and Logical Relationships

The overall process for screening the antibacterial activity of the novel compounds can be visualized as a sequential workflow.

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis and Decision Synthesis Synthesis of 'this compound' Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis: - Determine MIC, MBC, IC50 - Calculate MBC/MIC Ratio - Calculate Selectivity Index MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

"1-Azetidin-1-yl-2-chloro-ethanone" handling and storage procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidin-1-yl-2-chloro-ethanone is a chemical compound with the molecular formula C₅H₈ClNO and a molecular weight of 133.58 g/mol .[1] It belongs to the class of azetidinones, which are four-membered cyclic amides. Azetidinone derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of β-lactam antibiotics and their diverse biological activities.[2][3] This document provides detailed guidelines for the safe handling, storage, and potential applications of this compound, along with experimental protocols relevant to its synthesis and biological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that experimentally determined quantitative data for this specific compound is limited. The solubility data is predicted based on computational models and data from structurally similar compounds.

PropertyValueReference
Molecular Formula C₅H₈ClNO[1]
Molecular Weight 133.58 g/mol [1]
CAS Number 63177-41-3
Predicted Solubility
   WaterVery Low to Insoluble[4]
   DMSOSoluble[4]
   EthanolModerately Soluble[4]
   AcetoneSoluble[4]
   DichloromethaneSoluble[4]

Safety, Handling, and Storage

3.1. Hazard Identification

This compound is considered a hazardous substance. It can cause skin and serious eye irritation. Ingestion and inhalation may also be harmful.

3.2. Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are likely to be generated, a respirator may be necessary.

3.3. Handling Procedures

  • Work in a well-ventilated chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.4. Storage Procedures

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following protocols are generalized methods based on the synthesis and biological evaluation of similar azetidinone derivatives. Researchers should adapt these protocols as needed for their specific experimental conditions.

4.1. Protocol 1: General Synthesis of Azetidinone Derivatives

This protocol describes a general method for the synthesis of azetidinone derivatives through the cyclocondensation of a Schiff base with chloroacetyl chloride.

Materials:

  • Appropriate Schiff base

  • Triethylamine (TEA)

  • 1,4-Dioxane or Dimethylformamide (DMF)

  • Chloroacetyl chloride

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base (1 equivalent) and triethylamine (2 equivalents) in 1,4-dioxane or DMF in a round-bottom flask equipped with a magnetic stir bar.[2][5]

  • Cool the reaction mixture to 0-5 °C in an ice bath with continuous stirring.[6]

  • Slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the cooled and stirred solution over a period of 20-30 minutes.[2][5]

  • Continue stirring the reaction mixture at room temperature for an additional 3-5 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.[2]

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azetidinone derivative.[2]

4.2. Protocol 2: Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of the synthesized compound.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Nutrient agar plates

  • Sterile filter paper discs

  • Standard antibiotic solution (e.g., ampicillin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the agar plates with the test bacterial strains by evenly spreading a bacterial suspension over the surface.

  • Aseptically place sterile filter paper discs onto the surface of the inoculated agar plates.

  • Pipette a known concentration of the test compound solution onto the discs.

  • Place a disc impregnated with the standard antibiotic as a positive control and a disc with the solvent as a negative control on each plate.

  • Incubate the plates at 37 °C for 24 hours.[2]

  • After incubation, measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.[6]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathway interactions for this compound have not been detailed in the available literature, its structural similarity to β-lactam antibiotics suggests a potential mechanism of action involving the inhibition of bacterial cell wall synthesis.

General Mechanism of Action for β-Lactam Antibiotics:

β-lactam antibiotics act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.

G cluster_bacterium Bacterial Cell cluster_drug This compound (as a β-Lactam Analog) PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened, leads to Azetidinone Azetidinone Compound Azetidinone->PBP Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound and its derivatives.

G Start Start: Synthesis Planning Synthesis Synthesis of Azetidinone (Protocol 1) Start->Synthesis Purification Purification and Characterization (e.g., Recrystallization, NMR, IR) Synthesis->Purification BioScreening Biological Activity Screening (Protocol 2) Purification->BioScreening DataAnalysis Data Analysis and Interpretation BioScreening->DataAnalysis End Conclusion and Further Studies DataAnalysis->End

Caption: General experimental workflow for azetidinone synthesis and evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Azetidin-1-yl-2-chloro-ethanone, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-acylation of azetidine with chloroacetyl chloride. This reaction typically falls under Schotten-Baumann conditions, which involve reacting an amine with an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct. A two-phase solvent system, such as dichloromethane and water, is often employed.

Q2: Why is a base necessary in this reaction?

A2: The acylation of azetidine with chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). This acid can protonate the starting azetidine, forming an unreactive ammonium salt and thereby reducing the yield. An added base, such as triethylamine or sodium hydroxide, neutralizes the HCl, driving the reaction to completion.

Q3: What are the primary challenges and side reactions in this synthesis?

A3: Key challenges stem from the high reactivity of the reagents and the inherent strain of the azetidine ring. Common issues include:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride readily reacts with water, which can reduce the amount available for the acylation reaction.

  • Polymerization/Ring-Opening: The strained four-membered azetidine ring can be susceptible to ring-opening, especially under harsh conditions.

  • Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the desired product.

  • Exothermic Reaction: The reaction is often exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Q4: How critical is the purity of the starting materials?

A4: The purity of azetidine and chloroacetyl chloride is crucial. Impurities can interfere with the reaction, catalyze side reactions, or complicate purification, leading to lower yields. It is highly recommended to use freshly distilled or high-purity reagents and ensure all glassware is dry.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Inactive/Hydrolyzed Chloroacetyl Chloride Chloroacetyl chloride is highly sensitive to moisture. Use a fresh bottle or distill it immediately before use. Handle under anhydrous conditions (e.g., nitrogen or argon atmosphere).
Insufficient or Inappropriate Base The base is critical for neutralizing HCl. Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used. For biphasic systems, an aqueous base like NaOH is common. The choice of base can significantly impact yield.
Incorrect Stoichiometry Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the azetidine. Verify the purity and concentration of your starting materials.
Suboptimal Reaction Temperature The reaction is typically performed at low temperatures (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic reaction. Allowing the temperature to rise can promote side reactions. After addition, the reaction may be allowed to warm to room temperature.
Poor Quality Solvent Solvents must be dry (anhydrous). Water in the solvent will hydrolyze the acid chloride. Dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are commonly used.
Problem 2: Formation of Multiple Byproducts/Impure Product
Potential Cause Troubleshooting Suggestion
Localized High Concentration of Reagents Add the chloroacetyl chloride solution dropwise to a vigorously stirred solution of azetidine and base. This prevents localized high concentrations that can lead to polymerization or side reactions.
Reaction Temperature Too High Maintain a low temperature (0-5 °C) during the addition phase. Higher temperatures can increase the rate of side reactions.
Ineffective Work-up and Purification The work-up procedure is essential for isolating the pure product. This typically involves washing the organic layer with water, dilute acid, and/or brine to remove unreacted base and salts. Purification is often achieved via column chromatography or distillation under reduced pressure.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a representative example based on standard Schotten-Baumann conditions.

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Set up a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Dissolve azetidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.

  • Dissolve chloroacetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred azetidine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation: Impact of Base and Solvent on Yield

While specific yield data for this exact reaction is proprietary or scattered, the following table illustrates the typical influence of base and solvent choice in similar N-acylation reactions, which is a critical factor for optimization.

Base Solvent Typical Yield Range (%) Key Considerations
Triethylamine (Et3N)Dichloromethane (DCM)70-85%Hom

Technical Support Center: Synthesis of 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Azetidin-1-yl-2-chloro-ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Issue Potential Cause Recommended Solution
Low or No Product Yield Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly moisture-sensitive and can rapidly hydrolyze to chloroacetic acid and HCl, especially in the presence of water.[1]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Polymerization of Azetidine: Azetidine, a strained ring, can undergo cationic ring-opening polymerization. This can be initiated by the HCl generated from the hydrolysis of chloroacetyl chloride.Maintain a strictly anhydrous environment and use a non-nucleophilic base to scavenge the generated HCl. Perform the reaction at low temperatures (e.g., 0 °C) to minimize polymerization.
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.Carefully measure and use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete consumption of the azetidine.
Product is an intractable oil or polymer Azetidine Polymerization: As mentioned above, acidic conditions can induce the polymerization of azetidine, leading to a viscous, polymeric material instead of the desired product.Use a suitable base (e.g., triethylamine or pyridine) to neutralize the HCl formed during the reaction. The base should be added concurrently with or prior to the chloroacetyl chloride.
Presence of Multiple Spots on TLC/Impure Product Hydrolysis of Product: The amide bond in the product can be susceptible to hydrolysis under strongly acidic or basic conditions, especially during workup.Use a mild aqueous workup, for instance, washing with a saturated sodium bicarbonate solution followed by brine. Avoid prolonged exposure to strong acids or bases.
Formation of Dimeric or Oligomeric Byproducts: In concentrated solutions or at elevated temperatures, side reactions leading to dimers or oligomers of the product or starting material may occur.Use an appropriate solvent to maintain a dilute reaction mixture. Control the reaction temperature carefully.
Unreacted Starting Materials: Incomplete reaction will result in the presence of azetidine and/or chloroacetyl chloride (or its hydrolysis products) in the crude product.Monitor the reaction progress by TLC or GC-MS to ensure completion. Consider extending the reaction time or slightly increasing the amount of acylating agent if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are the exclusion of moisture and the control of temperature. Chloroacetyl chloride's high reactivity towards water necessitates anhydrous conditions to prevent the formation of chloroacetic acid and HCl, which in turn can catalyze the polymerization of azetidine. Low-temperature conditions (e.g., 0 °C) are recommended to manage the exothermic nature of the acylation and to suppress potential side reactions like polymerization.

Q2: Which base is most suitable for this reaction?

A2: A non-nucleophilic organic base such as triethylamine or pyridine is recommended. These bases effectively scavenge the HCl produced during the reaction without competing with the azetidine for the chloroacetyl chloride. The use of an inorganic base like sodium hydroxide in a biphasic Schotten-Baumann setup is also a viable option.

Q3: My final product is a dark-colored oil. What is the likely cause and how can I purify it?

A3: A dark coloration can indicate the presence of polymeric byproducts or other impurities. This is often a result of polymerization or other side reactions occurring at elevated temperatures or in the presence of acid. For purification, column chromatography on silica gel using a solvent system such as ethyl acetate/hexane is typically effective. It is advisable to first analyze a small sample by TLC to determine the optimal eluent composition.

Q4: How can I confirm the identity and purity of my this compound?

A4: The identity and purity of the product can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the amide carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the sample.

Q5: What are the storage recommendations for this compound?

A5: Due to the presence of a reactive chloroacetyl group, the compound may be susceptible to hydrolysis and other degradation pathways over time. It is recommended to store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Protocol 1: N-Acylation of Azetidine with Chloroacetyl Chloride using an Organic Base

This protocol describes a general procedure for the N-acylation of azetidine using triethylamine as a base in an organic solvent.

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Protocol 2: Schotten-Baumann Synthesis of this compound

This protocol utilizes a two-phase system with an inorganic base.

Materials:

  • Azetidine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Dissolve azetidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of NaOH (2.0 eq) or K₂CO₃ (2.0 eq).

  • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the mixture.

  • Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the synthesis of N-acylated azetidines. Note that actual yields may vary depending on the specific substrate and reaction scale.

Protocol Base Solvent Temperature Typical Yield Range (%) Typical Purity (%)
1TriethylamineDichloromethane0 °C to RT75-90>95 (after chromatography)
2Sodium HydroxideDichloromethane/Water0 °C to RT70-85>95 (after chromatography)

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reactions Side Reactions Azetidine Azetidine Target_Product This compound Azetidine->Target_Product + Chloroacetyl Chloride + Base Polymerization Azetidine Polymerization Azetidine->Polymerization + H⁺ (from hydrolysis) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Target_Product Hydrolysis Hydrolysis of Chloroacetyl Chloride Chloroacetyl_Chloride->Hydrolysis + H₂O

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low/No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Purify Purify by Chromatography Check_Purity->Purify Yes Success Successful Synthesis Check_Purity->Success No Temp_Control Control Temperature Anhydrous->Temp_Control Base Use Appropriate Base Temp_Control->Base Base->Start Purify->Success

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: Purification of 1-Azetidin-1-yl-2-chloro-ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "1-Azetidin-1-yl-2-chloro-ethanone" and its derivatives. The following information is compiled from established laboratory practices for analogous compounds.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound and its derivatives. This guide addresses common issues and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Cooling too rapidly: Rapid cooling can lead to the trapping of impurities within the crystal lattice. - Insufficient washing of crystals: Residual mother liquor containing impurities remains on the crystal surface.- Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one where the compound is sparingly soluble at room temperature but highly soluble when heated.[1][2][3][4][5] - Slow Cooling: Allow the heated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. - Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Oily Product Instead of Crystals - Presence of low-melting impurities. - Compound's melting point is below room temperature or it is a liquid at room temperature. - Supersaturation: The solution is too concentrated.- Purification via Column Chromatography: If recrystallization fails, column chromatography is a robust alternative for purifying oils or low-melting solids.[2] - Trituration: Stir the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This may induce crystallization. - Dilution: Dilute the supersaturated solution with more solvent before cooling.
Streaking or Poor Separation on TLC - Sample is too concentrated. - Inappropriate solvent system (eluent). - Silica gel on the TLC plate is acidic/basic, causing decomposition. - Dilute the Sample: Prepare a more dilute solution of your compound for spotting on the TLC plate. - Optimize Eluent: Adjust the polarity of the solvent system. For chloroacetamide derivatives, mixtures of ethyl acetate and a non-polar solvent like hexane or benzene are often effective.[2] A common starting point is a 70:30 mixture of benzene to ethyl acetate.[2] - Use Neutralized Plates: Consider using TLC plates with a neutral adsorbent if your compound is sensitive to acid or base.
Compound Decomposition on Silica Gel Column - The compound is unstable on acidic silica gel. - Prolonged contact time with the stationary phase. - Use Neutralized Silica Gel: Deactivate the silica gel by washing it with a solution of a base like triethylamine in the eluent.[4][6] - Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase. - Swift Elution: Run the column with slightly higher pressure ("flash chromatography") to minimize the time the compound spends on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is a frequently employed initial purification technique for solid azetidinone derivatives.[1][4][5] Ethanol, methanol, or mixtures like ether/n-hexane are commonly used solvents.[2][3] For compounds that are oils or difficult to crystallize, column chromatography over silica gel is the preferred method.[2]

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide good separation of your target compound from impurities on a TLC plate, with the Rf value of the desired compound typically between 0.2 and 0.4. For related azetidinone compounds, mixtures of ethyl acetate and benzene (e.g., 30:70) have been used successfully.[2] It is recommended to perform TLC with various ratios of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane or benzene) to determine the optimal eluent.

Q3: My compound appears pure by 1H NMR, but the melting point is broad. What could be the issue?

A3: A broad melting point range often suggests the presence of impurities, even if they are not easily detectable by 1H NMR (e.g., isomeric impurities or non-proton-containing substances). It could also indicate that the compound exists in different crystalline forms (polymorphism). Further purification by another method, such as a second recrystallization from a different solvent system or column chromatography, may be necessary.

Q4: Can I use reverse-phase HPLC for the purification of this compound?

A4: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a suitable method for analyzing the purity of and purifying chloro-ethanone derivatives. A typical mobile phase could consist of acetonitrile, water, and an acid modifier like formic or phosphoric acid.[7] This technique is particularly useful for separating compounds with small differences in polarity and for isolating high-purity samples.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

General Protocol for Column Chromatography
  • Eluent Selection: Determine the optimal solvent system by running TLC plates with different solvent mixtures. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent for similar compounds is a mixture of ethyl acetate and benzene.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visual Workflows

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Select Eluent (via TLC) B Pack Column with Silica Gel A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

References

Technical Support Center: Overcoming Low Reactivity of Imines with 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low reactivity of imines in reactions with "1-Azetidin-1-yl-2-chloro-ethanone" and similar α-chloro-N-acyl compounds. The primary focus is on the synthesis of β-lactams via the Staudinger cycloaddition reaction.

Troubleshooting Guide

This guide addresses common issues observed during the reaction of imines with this compound.

Issue Potential Cause Recommended Solution
No or Low Product Formation 1. Low Nucleophilicity of the Imine: Imines are generally less nucleophilic than corresponding amines. Electron-withdrawing groups on the imine can further decrease reactivity.[1][2]a. Imine Activation: Convert the imine to a more reactive iminium ion by adding a catalytic amount of a Brønsted acid or a Lewis acid.[2][3] Be cautious with the amount of acid, as excess can protonate the amine, rendering it non-nucleophilic.[4][5] b. Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, monitor for decomposition.[6] c. Use of a Catalyst: Employ a suitable catalyst to facilitate the reaction. Options include organocatalysts or transition metal catalysts.[7][8]
2. Steric Hindrance: Bulky substituents on the imine or the electrophile can impede the reaction.a. Modify Reactants: If possible, use less sterically hindered starting materials. b. Prolong Reaction Time: Allow the reaction to proceed for a longer duration.
3. Poor Quality of Reagents: Degradation of the imine or the α-chloro-N-acyl compound.a. Use Fresh Reagents: Prepare the imine fresh before use. Ensure the α-chloro-N-acyl compound is pure and dry. b. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen.
Formation of Side Products 1. Imine Hydrolysis: Imines are susceptible to hydrolysis, especially in the presence of acid and water, which reverts them to the starting aldehyde/ketone and amine.[1][5][9]a. Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a drying agent like anhydrous Na₂SO₄.[2] b. Control pH: Maintain a slightly acidic to neutral pH. A pH around 5 is often optimal for imine formation and stability.[4][5]
2. Self-Condensation of the Electrophile: The α-chloro-N-acyl compound may react with itself, especially in the presence of a base.a. Slow Addition: Add the base (e.g., triethylamine) dropwise to the mixture of the imine and the α-chloro-N-acyl compound at a low temperature.[10] b. Order of Addition: Add the α-chloro-N-acyl compound to a solution of the imine and base.
3. Isomerization to α,β-Unsaturated Carbonyl Compounds: The β-lactam product may isomerize, particularly with certain substitution patterns.[10]a. Mild Reaction Conditions: Use lower temperatures and shorter reaction times if possible. b. Prompt Isolation: Isolate the product as soon as the reaction is complete.
Poor Diastereoselectivity (cis/trans mixture) 1. Reaction Conditions: The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions.[6][10]a. Temperature Control: Reactions at lower temperatures (e.g., -78 °C) often favor the formation of a specific isomer.[10] b. Solvent Polarity: The choice of solvent can influence the transition state and thus the stereoselectivity. Experiment with solvents of varying polarity. c. Catalyst Selection: Chiral catalysts can be employed to achieve high diastereoselectivity and enantioselectivity.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between an imine and this compound?

A1: The reaction is a [2+2] cycloaddition, commonly known as the Staudinger β-lactam synthesis.[10][11] The imine acts as the nucleophile and the ketene, formed in situ from this compound and a base (like triethylamine), acts as the electrophile to form the four-membered β-lactam ring.[11][12]

Q2: How can I increase the nucleophilicity of my imine?

A2: The nucleophilicity of an imine can be enhanced by using electron-donating groups on the aromatic rings of the imine. Alternatively, activation with a Lewis acid can increase the electrophilicity of the imine carbon, which can also promote the reaction.[2]

Q3: What is the optimal pH for this reaction?

A3: While the cycloaddition itself is typically run under basic conditions (due to the use of a tertiary amine to generate the ketene), the stability of the imine starting material is pH-dependent. Imine formation and stability are often optimal around a pH of 4-5.[4][5][13] It is crucial to use anhydrous conditions during the cycloaddition to prevent imine hydrolysis.

Q4: Are there any specific catalysts recommended for this type of reaction?

A4: For asymmetric synthesis, chiral organocatalysts such as cinchona alkaloids have been used successfully.[7] In some cases, Lewis acids can catalyze the reaction, although they can also promote side reactions if not used carefully. For related carbonylative cycloadditions, palladium catalysts have been employed.[10]

Q5: My reaction is very slow. What can I do?

A5: To accelerate a slow reaction, you can try several approaches:

  • Gently increase the reaction temperature.

  • Use a more polar solvent to potentially stabilize charged intermediates.

  • Add a catalytic amount of a Lewis acid to activate the imine.

  • Ensure your reagents are pure and the reaction is free from inhibitors.

Q6: I am observing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A6: Diastereoselectivity is highly dependent on the specific substrates and reaction conditions.[6]

  • Temperature: Lowering the reaction temperature often increases selectivity.

  • Solvent: The choice of solvent can influence the stereochemical outcome.

  • Base: The nature of the base used can also play a role.

  • Catalyst: Employing a stereoselective catalyst is a powerful method to control the formation of a single isomer.[7]

Experimental Protocols

General Protocol for the Staudinger Cycloaddition

This protocol provides a general starting point for the reaction between an imine and this compound. Optimization of temperature, solvent, and reaction time may be necessary for specific substrates.

Materials:

  • Imine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the imine (1.0 eq) in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add this compound (1.1 eq) to the solution.

  • Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture over a period of 15-30 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Influence of Reaction Conditions on Yield

The following table summarizes expected trends in reaction yield based on variations in key experimental parameters. These are generalized data based on typical Staudinger reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Temperature -78 °C0 °CRoom TemperatureLower temperatures may improve selectivity but might require longer reaction times. Higher temperatures can increase the rate but may lead to more side products.[10]
Solvent DichloromethaneTolueneAcetonitrileSolvent polarity can influence reaction rate and selectivity. Non-polar solvents like toluene are often used.[10]
Base TriethylamineDiisopropylethylamineProton SpongeThe basicity and steric bulk of the amine can affect the rate of ketene formation and potentially the stereochemical outcome.[7]

Visualizations

Experimental Workflow

experimental_workflow reagents Imine + This compound solvent Dissolve in Anhydrous Solvent reagents->solvent cooling Cool to -78°C to 0°C solvent->cooling base_add Slow Addition of Base (e.g., Et3N) cooling->base_add reaction Stir and Monitor (TLC/LC-MS) base_add->reaction quench Quench with aq. NH4Cl reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated β-Lactam purification->product

Caption: A typical experimental workflow for the Staudinger β-lactam synthesis.

Reaction Mechanism: Staudinger Cycloaddition

staudinger_mechanism cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition acyl_chloride R'-CO-Cl ketene R'=C=O (Ketene) acyl_chloride->ketene - HCl base Base (Et3N) zwitterion Zwitterionic Intermediate ketene->zwitterion imine Imine (R''-N=CHR''') imine->zwitterion beta_lactam β-Lactam Product zwitterion->beta_lactam

Caption: The general mechanism of the Staudinger [2+2] cycloaddition.

References

"1-Azetidin-1-yl-2-chloro-ethanone" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Azetidin-1-yl-2-chloro-ethanone in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The decrease in concentration is likely due to the chemical instability of the compound in solution. This compound, being a chloroacetamide derivative, is susceptible to degradation, primarily through hydrolysis. The rate of degradation can be influenced by several factors including the solvent, pH, temperature, and presence of nucleophiles.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

A2: Based on the general chemistry of chloroacetamides, the primary degradation pathway in aqueous solutions is hydrolysis.[1][2] This can occur through two main mechanisms depending on the pH of the solution:

  • Base-catalyzed hydrolysis: Under neutral to basic conditions, the compound can undergo a bimolecular nucleophilic substitution (SN2) reaction where the chloride ion is displaced by a hydroxide ion, forming 1-azetidin-1-yl-2-hydroxy-ethanone. In some cases, amide bond cleavage can also occur.[1][2]

  • Acid-catalyzed hydrolysis: In acidic conditions, hydrolysis can lead to cleavage of the amide bond, resulting in the formation of azetidine and chloroacetic acid.[1][2]

Q3: How does the choice of solvent affect the stability of this compound?

A3: Protic solvents, especially water, can participate in the hydrolysis of the compound. Aprotic solvents are generally preferred for storage to minimize degradation. If an aqueous buffer is required for your experiment, it is crucial to prepare fresh solutions and use them promptly.

Q4: Are there any recommended storage conditions for stock solutions of this compound?

A4: To maximize the shelf-life of your stock solution, it is recommended to:

  • Store the solution at low temperatures (-20°C or -80°C).

  • Use an anhydrous aprotic solvent (e.g., DMSO, DMF).

  • Protect the solution from moisture and light.

  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. Assess the purity of the stock solution using techniques like HPLC or NMR.
Formation of precipitate in the solution Degradation products may have lower solubility.Determine the identity of the precipitate. This may require analytical techniques such as mass spectrometry or NMR. This information can help confirm the degradation pathway.
Loss of biological activity The active compound has degraded into inactive byproducts.Confirm the identity and purity of your compound before each experiment. Run a stability study under your specific experimental conditions (see Experimental Protocols section).

Data Presentation

Table 1: Hypothetical Degradation of this compound in Aqueous Buffers at Room Temperature over 24 hours.

pH of Aqueous Buffer Initial Concentration (mM) Concentration after 24h (mM) % Degradation
5.0109.55%
7.4108.218%
9.0106.535%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 1 mM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the working solution at the desired temperature (e.g., room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquot by a suitable analytical method, such as reverse-phase HPLC, to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.

Visualizations

degradation_pathway compound 1-Azetidin-1-yl- 2-chloro-ethanone product_base 1-Azetidin-1-yl- 2-hydroxy-ethanone compound->product_base Base-catalyzed Hydrolysis (SN2) product_acid1 Azetidine compound->product_acid1 Acid-catalyzed Hydrolysis (Amide Cleavage) product_acid2 Chloroacetic Acid compound->product_acid2 Acid-catalyzed Hydrolysis (Amide Cleavage)

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: Staudinger Synthesis of β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Staudinger synthesis to create β-lactams.

Frequently Asked Questions (FAQs)

Q1: What is the Staudinger synthesis of β-lactams?

The Staudinger synthesis is a [2+2] cycloaddition reaction between a ketene and an imine to produce a β-lactam, a four-membered cyclic amide.[1][2] This reaction is of significant importance in the synthesis of β-lactam antibiotics like penicillin.[2]

Q2: What is the general mechanism of the Staudinger synthesis?

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile and attacks the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate.[2][3][4][5]

  • Ring Closure: The zwitterionic intermediate then undergoes an intramolecular ring closure to form the β-lactam ring.[2][5] The stereochemistry of the final product is determined during this step.[5][6][7]

Q3: My reaction is giving very low or no yield. What are the common causes?

Low or no yield in a Staudinger synthesis can stem from several factors, primarily related to the stability and reactivity of the starting materials. Key areas to investigate include the stability of the ketene, the reactivity of the imine, and the overall reaction conditions.[1]

Q4: How can I improve the stereoselectivity (cis/trans ratio) of my reaction?

The stereoselectivity of the Staudinger synthesis is a complex issue influenced by a competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[5][6][7] Several factors can be adjusted to influence the cis/trans ratio of the β-lactam product. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[2]

Q5: What are the best practices for setting up a Staudinger reaction?

Given the sensitivity of ketenes to moisture, it is crucial to maintain anhydrous conditions throughout the experiment.[1] This includes thoroughly drying all glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere such as argon or nitrogen.[1] Ketenes are also highly reactive and prone to polymerization, so they are often generated in situ to be immediately trapped by the imine.[1][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the Staudinger synthesis of β-lactams.

Issue 1: Low or No Product Yield
Potential CauseTroubleshooting Steps & Optimization
Ketene Instability/Decomposition Ketenes are highly reactive and can polymerize or react with moisture.[1] - Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Work under an inert atmosphere (e.g., argon or nitrogen).[1] - In Situ Generation: Generate the ketene in the presence of the imine for immediate trapping. Common methods include the dehydrohalogenation of acyl chlorides with a tertiary amine or the Wolff rearrangement of α-diazoketones.[1][8] - Temperature Control: Maintain low temperatures (e.g., -78 °C to 0 °C) during ketene generation and the reaction to minimize side reactions.[1]
Low Imine Reactivity The electronic properties of the imine substituents can significantly impact its nucleophilicity.[1] - Substituent Effects: Electron-donating groups on the imine enhance its nucleophilicity and facilitate the initial attack on the ketene. Conversely, electron-withdrawing groups can hinder this step.[1][2] Consider modifying the imine's electronic properties if reactivity is low.
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion. - Optimize Reactant Ratios: Systematically vary the stoichiometry of the ketene precursor and the imine to find the optimal ratio for your specific substrates.
Issue 2: Poor Stereoselectivity (Undesired cis/trans Ratio)
Potential CauseTroubleshooting Steps & Optimization
Electronic Effects of Substituents The electronic nature of both the ketene and imine substituents plays a crucial role in determining the stereochemical outcome.[5][6][7] - Ketene Substituents: Ketenes with strong electron-donating groups tend to favor the formation of cis β-lactams.[2] Those with strong electron-withdrawing groups generally lead to trans β-lactams.[2][5] - Imine Substituents: Electron-withdrawing groups on the imine accelerate the direct ring closure, favoring cis products, while electron-donating groups slow it down, leading to a preference for trans products.[5][6][7]
Reaction Temperature Temperature can significantly influence the rate of isomerization of the zwitterionic intermediate.[7] - Optimize Temperature: For some substrates, higher temperatures can favor the formation of the more thermodynamically stable trans isomer.[7] Conversely, lower temperatures may favor the kinetically controlled cis product. Experiment with a range of temperatures to determine the optimal condition for your desired stereoisomer.
Solvent Polarity The polarity of the solvent can affect the stability of the zwitterionic intermediate and the transition states for ring closure and isomerization. - Solvent Screening: Perform the reaction in a variety of anhydrous solvents with differing polarities (e.g., toluene, dichloromethane, acetonitrile) to identify the solvent that provides the best diastereoselectivity.[9]

Experimental Protocols

General Procedure for Staudinger Synthesis via Acyl Chloride:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the imine in an anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried flask.

  • Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Base Addition: Add a tertiary amine base (e.g., triethylamine) to the solution.

  • Ketene Generation and Reaction: Slowly add a solution of the acyl chloride in the same anhydrous solvent to the reaction mixture. The ketene is generated in situ and reacts with the imine.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up. The crude product is then purified, typically by column chromatography.

Visualizations

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene Ketene->Zwitterion Zwitterion->Zwitterion cis_Lactam cis-β-Lactam Zwitterion->cis_Lactam Direct Ring Closure trans_Lactam trans-β-Lactam Zwitterion->trans_Lactam Ring Closure after Isomerization

Caption: Reaction mechanism of the Staudinger synthesis of β-lactams.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield poor_stereo Poor Stereoselectivity start->poor_stereo check_conditions Verify Anhydrous Conditions & Inert Atmosphere low_yield->check_conditions check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature poor_stereo->optimize_temp modify_substituents Modify Substituents (Electronic Effects) poor_stereo->modify_substituents optimize_solvent Optimize Solvent Polarity poor_stereo->optimize_solvent solution Improved Outcome check_conditions->solution check_reagents->solution optimize_temp->solution modify_substituents->solution optimize_solvent->solution

Caption: Troubleshooting workflow for the Staudinger synthesis.

References

Optimizing reaction conditions for "1-Azetidin-1-yl-2-chloro-ethanone" cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Staudinger [2+2] cycloaddition to synthesize 2-azetidinones (β-lactams), particularly when using chloroacetyl chloride or related precursors like "1-Azetidin-1-yl-2-chloro-ethanone". This reaction involves the in-situ generation of a ketene from an α-halo-ethanone, which then undergoes a cycloaddition with an imine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the cycloaddition of chloroacetyl derivatives to form azetidinones?

A1: The core reaction is the Staudinger [2+2] cycloaddition. In this process, chloroacetyl chloride (or a similar α-chloro ethanone) reacts with a tertiary amine base, such as triethylamine, to form a highly reactive ketene intermediate in situ. This ketene then immediately reacts with an imine to form the four-membered azetidinone (β-lactam) ring.

Q2: My reaction is not working or the yield is very low. What are the most critical parameters to check?

A2: For low or no yield, consider the following critical factors:

  • Reagent Quality: Ensure the imine is pure and dry. Ketenes are highly reactive and sensitive to moisture, so anhydrous solvents and reagents are crucial.

  • Reaction Temperature: Many Staudinger cycloadditions require low temperatures (e.g., 0 °C to -78 °C) to control the reactivity of the ketene and prevent side reactions. However, some systems require higher temperatures (reflux) to proceed.

  • Base Addition: Triethylamine (or another base) is essential for generating the ketene. Ensure it is added correctly, often dropwise at a controlled temperature, to a solution of the imine and the chloroacetyl precursor.

Q3: How can I control the stereochemistry (cis vs. trans) of the resulting azetidinone?

A3: The stereochemical outcome is a complex function of the reaction conditions and substrate electronics.[1][2] Generally:

  • (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor trans-β-lactams. [2]

  • Solvent Polarity: Polar solvents (like CH₂Cl₂, CH₃CN) can stabilize the zwitterionic intermediate, allowing for isomerization and favoring the formation of the thermodynamically more stable trans product.[3][4] Nonpolar solvents (like Toluene, Dioxane) often favor the kinetically controlled cis product.[4]

  • Temperature: Higher temperatures can provide the energy needed for the intermediate to isomerize, often leading to a higher proportion of the trans isomer.

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the cis product.[1]

Q4: What are common side reactions in this cycloaddition?

A4: The most common "side reaction" is the formation of the undesired stereoisomer. Other potential issues include the polymerization of the highly reactive ketene if the imine is not reactive enough or if the ketene concentration becomes too high. If moisture is present, the chloroacetyl chloride can hydrolyze, and the ketene can react with water to form carboxylic acids.

Data Presentation: Influence of Reaction Conditions

The following tables summarize how different solvents and temperatures can affect the yield and diastereoselectivity (cis/trans ratio) of the Staudinger cycloaddition.

Table 1: Effect of Solvent on a Model Staudinger Cycloaddition

SolventDielectric Constant (ε)Yield (%)cis:trans Ratio
CCl₄2.29599:1
Toluene2.49699:1
THF7.69390:10
CH₂Cl₂8.99480:20
Acetone20.79075:25
CH₃CN37.58870:30

Data adapted from a representative Staudinger reaction. Results are illustrative and will vary based on specific substrates.[3]

Experimental Protocols

General Protocol for the Synthesis of a 3-Chloro-2-Azetidinone

This protocol is a generalized procedure based on common practices for the Staudinger cycloaddition.[5]

Materials:

  • Imine (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), 1,4-Dioxane, or Toluene)

  • Standard glassware, dried in an oven or flame-dried under an inert atmosphere

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Reactant Solution: Dissolve the imine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-salt or dry ice/acetone bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in the same anhydrous solvent.

  • Reaction: Add the chloroacetyl chloride/triethylamine solution dropwise to the stirred imine solution over a period of 30-60 minutes, maintaining the low temperature.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 2-4 hours), then let it warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-azetidinone.

Visualized Workflows and Troubleshooting

Experimental Workflow

The following diagram outlines the general workflow for a Staudinger [2+2] cycloaddition reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Reagents setup Assemble under Inert Gas start->setup dissolve Dissolve Imine in Anhydrous Solvent setup->dissolve cool Cool to Target Temperature (e.g., 0°C) dissolve->cool add Dropwise Addition of Chloroacetyl Chloride + Et3N cool->add stir Stir at Low Temp, then Warm to RT add->stir monitor Monitor by TLC stir->monitor filter Filter Salt monitor->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Isolated Product purify->product

General workflow for the Staudinger cycloaddition.
Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues encountered during the reaction.

troubleshooting_tree start Reaction Outcome? low_yield Low Yield or No Reaction start->low_yield Low Yield wrong_stereo Incorrect Stereochemistry (e.g., trans instead of cis) start->wrong_stereo Wrong Isomer good_yield Good Yield & Purity start->good_yield Success check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK reagents_bad Purify/Dry Reagents & Solvents check_reagents->reagents_bad Suspect temp_issue Vary Temperature (Try lower or higher) reagents_ok->temp_issue check_solvent Change Solvent Polarity wrong_stereo->check_solvent check_temp Lower Reaction Temperature to favor kinetic (cis) product wrong_stereo->check_temp use_nonpolar Use Nonpolar Solvent (Toluene, Dioxane) for cis product check_solvent->use_nonpolar Need more cis use_polar Use Polar Solvent (CH2Cl2, CH3CN) for trans product check_solvent->use_polar Need more trans end Proceed with Characterization good_yield->end

Troubleshooting decision tree for azetidinone synthesis.

References

Identification of byproducts in "1-Azetidin-1-yl-2-chloro-ethanone" reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and GC-MS analysis of "1-Azetidin-1-yl-2-chloro-ethanone".

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of "this compound".

Q1: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the azetidine and chloroacetyl chloride are of high purity and have been stored under appropriate conditions (e.g., dry, inert atmosphere) to prevent degradation. Moisture can hydrolyze chloroacetyl chloride, reducing its reactivity.

  • Reaction Conditions:

    • Temperature: The reaction of amines with acyl chlorides is typically exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) can prevent the formation of degradation products.

    • Base: A suitable acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which can otherwise protonate the azetidine, rendering it unreactive. Ensure the base is added slowly to control the reaction temperature.

    • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or diethyl ether is recommended to prevent hydrolysis of the chloroacetyl chloride.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the product. Extraction with an appropriate organic solvent should be performed promptly.

Q2: I am observing multiple unexpected peaks in my GC-MS chromatogram. How can I identify these byproducts?

A2: The presence of unexpected peaks indicates the formation of byproducts. The following table summarizes potential byproducts and their likely mass spectral characteristics. Refer to the experimental protocols section for a detailed GC-MS methodology.

Q3: The peak shape for my target compound, this compound, is poor (e.g., tailing or fronting). What can I do to improve it?

A3: Poor peak shape in GC-MS analysis can be attributed to several factors:

  • Injector Issues:

    • Temperature: An injector temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause degradation of the analyte. Optimization of the injector temperature is recommended.

    • Liner: An active or contaminated injector liner can interact with the analyte. Regular cleaning or replacement of the liner, and using a deactivated liner, can improve peak shape.

  • Column Issues:

    • Column Bleed: High column bleed can interfere with peak shape and detection. Ensure the column is properly conditioned and operated within its recommended temperature limits.

    • Column Activity: Active sites on the column can lead to peak tailing. Using a highly inert column and ensuring proper installation can mitigate this.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Diluting the sample may resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: Based on the reactivity of the starting materials, the most probable byproducts include unreacted starting materials, a dimer of the product, and hydrolysis products. A detailed list and their characteristics are provided in Table 1.

Q2: What is the expected mass spectrum fragmentation pattern for this compound?

A2: The primary fragmentation of N-acyl compounds typically involves cleavage at the amide bond. For this compound, key fragments would likely arise from the loss of the chloroacetyl group and fragmentation of the azetidine ring. Refer to Table 1 for predicted major fragments.

Q3: Can I use a different base other than triethylamine for the synthesis?

A3: Yes, other non-nucleophilic organic bases like pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases such as potassium carbonate may also be employed, but their solubility in organic solvents can be a limiting factor, potentially leading to slower reaction rates. The choice of base can influence the reaction profile and byproduct formation.

Q4: How can I confirm the identity of a suspected byproduct?

A4: The most definitive way to confirm the identity of a byproduct is to synthesize an authentic standard and compare its retention time and mass spectrum to the unknown peak in your sample. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass and elemental composition, which can help in elucidating the structure.

Data Presentation

Table 1: Potential Byproducts in the Synthesis of this compound and their GC-MS Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted Key Mass Fragments (m/z)Potential Origin
This compound (Product) C₅H₈ClNO133.58133/135 (M+), 98 (M-Cl), 77/79 (CH₂ClCO), 56 (C₃H₄N)Target Product
AzetidineC₃H₇N57.157 (M+), 42 (M-CH₃), 28 (M-C₂H₅)Unreacted Starting Material
Chloroacetyl chlorideC₂H₂Cl₂O112.94112/114/116 (M+), 77/79 (M-Cl), 49/51 (CH₂Cl)Unreacted Starting Material
1,1'-(1,2-dioxoethane-1,2-diyl)bis(azetidine)C₈H₁₂N₂O₂168.19168 (M+), 112 (M-C₃H₄N), 84 (M-C₄H₆NO), 56 (C₃H₄N)Dimerization of product (reaction with another azetidine molecule)
1-Azetidin-1-yl-2-hydroxy-ethanoneC₅H₉NO₂115.13115 (M+), 98 (M-OH), 59 (CH₂OHCO), 56 (C₃H₄N)Hydrolysis of chloroacetyl group
Chloroacetic acidC₂H₃ClO₂94.594/96 (M+), 77/79 (M-OH), 49/51 (CH₂Cl)Hydrolysis of chloroacetyl chloride

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: To a solution of azetidine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.05 eq) in dry DCM to the cooled reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, split ratio 50:1).

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification start Reaction of Azetidine with Chloroacetyl Chloride workup Aqueous Work-up & Extraction start->workup crude Crude Product workup->crude prep Sample Preparation (Dilution) crude->prep gcms GC-MS Injection & Data Acquisition prep->gcms chromatogram Total Ion Chromatogram (TIC) gcms->chromatogram peak_integration Peak Integration & Mass Spectra Extraction chromatogram->peak_integration db_search Mass Spectral Database Search (e.g., NIST) peak_integration->db_search frag_analysis Manual Fragmentation Analysis peak_integration->frag_analysis byproduct_id Tentative Byproduct Identification db_search->byproduct_id frag_analysis->byproduct_id

Caption: Workflow for the identification of byproducts in "this compound" reactions.

Dimer_Formation_Pathway product Product This compound intermediate {Intermediate | Nucleophilic attack} product:p->intermediate + azetidine Azetidine (Unreacted) azetidine->intermediate dimer Dimer Byproduct 1,1'-(1,2-dioxoethane-1,2-diyl)bis(azetidine) intermediate->dimer - HCl

Caption: Potential reaction pathway for the formation of a dimer byproduct.

How to prevent polymerization of chloroacetyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation and side reactions of chloroacetyl chloride during synthesis. The issues addressed are often colloquially described as "polymerization," but typically involve decomposition or reactions with impurities.

Troubleshooting Guide: Preventing Chloroacetyl Chloride Degradation

This guide addresses specific issues that may arise during experiments involving chloroacetyl chloride, leading to product loss or the formation of unwanted byproducts.

Problem/Observation Potential Cause Recommended Solution
"Polymerization" or formation of viscous, insoluble material. This is likely not true polymerization but rather decomposition or side-products from reactions with impurities. The primary cause is often moisture contamination.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Consider purifying the chloroacetyl chloride before use.
Vigorous gas evolution (fuming) upon addition of chloroacetyl chloride. Reaction with trace amounts of water in the reaction vessel or solvents, producing HCl gas.[1][2]Implement a strict anhydrous reaction setup. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Use a drying tube on the condenser.
Low yield of the desired acylated product. Decomposition of chloroacetyl chloride before it can react with the substrate. This can be caused by moisture, high temperatures, or reactive impurities.Maintain a low reaction temperature, especially during the addition of chloroacetyl chloride. Ensure all reagents and solvents are free of water and other nucleophilic impurities.
Discoloration of the reaction mixture (e.g., turning yellow or brown). Formation of degradation byproducts. This can be accelerated by heat or the presence of certain impurities.Run the reaction at the lowest effective temperature. If purification is an option, passing the chloroacetyl chloride through a short plug of activated carbon may remove some color-forming impurities.
Inconsistent reaction outcomes. Variability in the purity of chloroacetyl chloride or the dryness of the reaction conditions.Standardize the experimental setup by always using freshly dried solvents and consider a pre-reaction purification step for the chloroacetyl chloride, especially if it is from an older stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of what appears to be "polymerization" of chloroacetyl chloride?

A1: Chloroacetyl chloride does not typically undergo true polymerization. The observed formation of viscous or solid materials is most often due to its high reactivity, leading to decomposition. The most common cause is hydrolysis from contact with water or moisture, which produces chloroacetic acid and hydrochloric acid (HCl).[3][4] These initial decomposition products can potentially catalyze further side reactions.

Q2: How can I prevent the decomposition of chloroacetyl chloride during my reaction?

A2: The most critical factor is the rigorous exclusion of moisture. This can be achieved by:

  • Oven-drying all glassware immediately before use.

  • Using anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.

  • Running the reaction under an inert atmosphere, such as dry nitrogen or argon.[5]

  • Using drying tubes to protect the reaction from atmospheric moisture.

Q3: Are there any chemical inhibitors or stabilizers I can add to my reaction?

A3: While specific inhibitors for "polymerization" are not commonly added directly to reactions, ensuring the purity of the chloroacetyl chloride is a key preventative step. Acidic impurities can catalyze decomposition. A patented purification method involves the use of zinc granules to neutralize acidic components.[6] Therefore, pre-treating the chloroacetyl chloride may be considered a stabilization strategy.

Q4: At what temperature does chloroacetyl chloride start to decompose?

A4: Specific quantitative data for the onset of thermal decomposition is not consistently reported in the available literature. However, it is known that heating can cause decomposition, evolving toxic fumes like hydrogen chloride and phosgene, especially under fire conditions.[1][7] It is best practice to use the lowest possible temperature for your reaction and to avoid unnecessary heating.

Q5: How should I properly store chloroacetyl chloride to ensure its stability?

A5: Chloroacetyl chloride should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible substances such as strong bases, alcohols, and oxidizing agents.[8] Storage under an inert atmosphere (e.g., in a desiccator with a nitrogen atmosphere) is also recommended.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Using Chloroacetyl Chloride

This protocol outlines the essential steps for setting up a reaction to minimize the risk of chloroacetyl chloride decomposition due to moisture.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent and Solvent Preparation: Use only anhydrous solvents. If not from a purification system, use a new, sealed bottle or a properly stored bottle over molecular sieves. Ensure all other reagents are also anhydrous.

  • Reaction Execution:

    • Dissolve the substrate in the anhydrous solvent in the reaction flask under the inert atmosphere.

    • If a base is required (e.g., triethylamine, pyridine), ensure it is dry.

    • Cool the reaction mixture to the desired temperature (often 0°C) using an ice bath.[9]

    • Add the chloroacetyl chloride dropwise via a syringe or a pressure-equalizing dropping funnel.

    • Maintain the inert atmosphere and desired temperature throughout the reaction.

  • Work-up: Quench the reaction carefully, typically by the slow addition of a cold aqueous solution.

Protocol 2: Purification of Chloroacetyl Chloride (Adapted from Patent CN105348083A)

This protocol describes a method for purifying commercial chloroacetyl chloride to remove impurities that may promote degradation.

  • Adsorption of Impurities:

    • In a dry flask, add the chloroacetyl chloride to be purified.

    • Add activated granular carbon (0.5-2% by weight).[6]

    • Stir the mixture at room temperature for 3-5 hours.

  • Neutralization of Acidic Impurities:

    • Filter the chloroacetyl chloride from the activated carbon under an inert atmosphere.

    • To the filtered liquid, add zinc granules (1-5% by weight).[6]

    • Stir the mixture for 1-2 hours at room temperature. The zinc will react with and neutralize acidic impurities like HCl.

  • Distillation:

    • Filter the chloroacetyl chloride from the zinc granules under an inert atmosphere.

    • Perform a fractional distillation of the chloroacetyl chloride under reduced pressure or at atmospheric pressure, collecting the fraction with the correct boiling point (105-106°C at atmospheric pressure).[10] This step will separate the pure chloroacetyl chloride from less volatile and more volatile impurities.

Data Presentation

Table 1: Physical and Chemical Properties of Chloroacetyl Chloride

PropertyValueReference(s)
CAS Number 79-04-9[11]
Molecular Formula C₂H₂Cl₂O[11]
Molecular Weight 112.94 g/mol [11]
Appearance Colorless to light yellow liquid[11]
Boiling Point 105-106 °C[10]
Melting Point -22 °C[10]
Density 1.418 g/mL at 25 °C[10]
Solubility Reacts with water. Miscible with acetone, benzene, and other organic solvents.[8]

Visualizations

DecompositionPathway CAC Chloroacetyl Chloride (ClCH₂COCl) Decomposition Decomposition Products CAC->Decomposition H2O Water/Moisture (H₂O) H2O->Decomposition Hydrolysis Heat Heat (Elevated Temp.) Heat->Decomposition Thermal Degradation Phosgene Phosgene (COCl₂) (Under fire conditions) Heat->Phosgene Impurities Acidic Impurities (e.g., HCl) Impurities->Decomposition Catalysis CAA Chloroacetic Acid (ClCH₂COOH) Decomposition->CAA HCl Hydrogen Chloride (HCl) Decomposition->HCl Byproducts Undesired Byproducts (e.g., colored impurities) Decomposition->Byproducts PreventionWorkflow cluster_prevention Prevention Strategy cluster_reaction Successful Synthesis Purification Purify Chloroacetyl Chloride (Optional: Distillation, Zn treatment) Drying Oven-Dry Glassware Purification->Drying Inert Use Inert Atmosphere (N₂ or Ar) Drying->Inert Anhydrous Use Anhydrous Solvents/Reagents Inert->Anhydrous TempControl Maintain Low Temperature Anhydrous->TempControl StableReaction Stable Reaction (Minimized Decomposition) TempControl->StableReaction

References

Technical Support Center: 1-Azetidin-1-yl-2-chloro-ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Azetidin-1-yl-2-chloro-ethanone, with a focus on addressing scale-up challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the acylation of azetidine with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the azetidine ring attacks the carbonyl carbon of chloroacetyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.

Q2: What are the primary safety concerns when working with azetidine and chloroacetyl chloride?

Both reactants are hazardous. Azetidine is a flammable and corrosive liquid with a strong ammoniacal odor.[1] It is a strong base and can cause severe skin and eye irritation.[1] Chloroacetyl chloride is a highly corrosive and toxic substance that reacts violently with water, releasing toxic fumes.[2][3][4][5] It is a lachrymator and can cause severe burns upon contact.[2][5] Due to these hazards, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, additional safety measures such as a self-contained breathing apparatus may be necessary.[2][4][5][6]

Q3: Why is temperature control critical during this reaction, especially during scale-up?

The reaction between an amine and an acyl chloride is typically highly exothermic.[] On a small laboratory scale, the heat generated can often be dissipated effectively. However, during scale-up, the reactor's volume increases at a much faster rate than its surface area, leading to a significant decrease in the surface-area-to-volume ratio.[8][9] This reduced ratio limits the efficiency of heat removal.[8][9][10][11][12] Uncontrolled heat evolution can lead to a "runaway reaction," where the reaction rate accelerates uncontrollably, causing a rapid increase in temperature and pressure, which can result in boiling over of the reaction mixture, unwanted side reactions, and even an explosion.[8][11][13][14]

Q4: What are the most common impurities in this reaction?

Common impurities can include:

  • Azetidine hydrochloride: Formed if the HCl byproduct is not effectively scavenged by the base.

  • Unreacted starting materials: Azetidine and chloroacetyl chloride.

  • Hydrolysis products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any moisture present.

  • Over-acylation or side-reaction products: While less common for this specific reaction, the possibility of side reactions increases with poor temperature control.

Q5: What are suitable solvents for this reaction?

Aprotic solvents are typically used to prevent reaction with the highly reactive chloroacetyl chloride. Common choices include dichloromethane (DCM), diethyl ether, toluene, or dioxane. The choice of solvent can influence reaction kinetics and ease of workup. For industrial-scale processes, solvent selection also considers factors like cost, safety, and environmental impact.[15]

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Low or No Product Yield Moisture Contamination: Chloroacetyl chloride readily hydrolyzes to the unreactive chloroacetic acid.[16]- Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents. - Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Inactive Base: The base (e.g., triethylamine) may be of poor quality or degraded.- Use a fresh, unopened bottle of the base or purify it before use.
Incorrect Stoichiometry: An incorrect ratio of reactants or base can lead to incomplete conversion.- Carefully check all calculations and accurately measure all reagents.
Low Reaction Temperature: While cooling is necessary to control the exotherm, excessively low temperatures can slow the reaction rate significantly.- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR) and adjust the temperature as needed.
Poor Mixing: Inefficient stirring can lead to localized high concentrations of reactants, causing side reactions, and poor heat distribution.[10][17]- Use an appropriate stirring method (e.g., overhead mechanical stirrer for larger volumes) to ensure the reaction mixture is homogeneous.[13][18]
Product is Contaminated with a White Precipitate Formation of Triethylamine Hydrochloride: The precipitate is likely the salt formed from the reaction of triethylamine with the HCl byproduct.- This is expected. The salt is typically removed by filtration after the reaction is complete.
Formation of Multiple Products (Observed by TLC/GC/NMR) Poor Temperature Control: "Hot spots" in the reactor due to poor mixing and inefficient heat removal can lead to side reactions and decomposition.[10][11]- Improve mixing efficiency. - Slow down the rate of addition of chloroacetyl chloride. - Ensure the cooling system is functioning effectively.
Impure Starting Materials: Impurities in the azetidine or chloroacetyl chloride can lead to the formation of byproducts.- Use high-purity starting materials. Consider purifying them if necessary.
Difficulty in Product Purification Emulsion Formation During Workup: The presence of salts and the basic nature of the product can lead to emulsions during aqueous extraction.- Add a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of celite.
Product is an Oil Instead of a Solid: The presence of impurities can lower the melting point of the product.- Attempt purification by column chromatography on a small scale to isolate the pure product. - For larger scales, consider vacuum distillation or recrystallization from a different solvent system. Recrystallization from polar solvents like ethanol, acetone, or acetonitrile can be effective for amides.[19]

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Materials:

  • Azetidine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve azetidine in anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Add triethylamine to the cooled solution.

  • Slowly add chloroacetyl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Scale-Up Considerations
ParameterLab-Scale (e.g., 1 L)Pilot-Scale (e.g., 100 L)Key Challenges and Mitigation Strategies
Surface Area to Volume Ratio HighLowChallenge: Inefficient heat removal leading to potential thermal runaway.[8][9] Mitigation: - Use a reactor with a high heat transfer coefficient (e.g., glass-lined or stainless steel with a cooling jacket). - Implement a robust cooling system. - Control the addition rate of chloroacetyl chloride to manage the rate of heat generation. - Perform reaction calorimetry studies to understand the heat flow of the reaction.[8]
Mixing Magnetic StirrerMechanical Overhead Stirrer with BafflesChallenge: Non-homogeneous mixing leading to localized "hot spots" and side reactions.[10][17][18] Mitigation: - Use an appropriately designed agitator and baffles to ensure efficient mixing throughout the reactor volume. - Conduct mixing studies to determine the optimal agitation speed.
Reagent Addition Dropping FunnelMetering PumpChallenge: Uncontrolled addition can lead to a rapid exotherm. Mitigation: - Use a calibrated metering pump for precise and controlled addition of chloroacetyl chloride. - Consider subsurface addition to improve dispersion.
Workup and Purification Separatory Funnel, Rotary Evaporator, Column ChromatographyReactor-based Extraction, Wiped-Film Evaporation, Crystallization/FiltrationChallenge: Manual extractions are impractical and chromatography is often not economically viable at a large scale.[15] Mitigation: - Perform aqueous washes directly in the reactor. - Use crystallization as the primary method of purification.[19] - For liquid products, vacuum distillation is a scalable option.
Safety Fume Hood, Standard PPEClosed System, Process Control, Emergency Relief SystemChallenge: Increased risk due to larger quantities of hazardous materials. Mitigation: - Handle reagents in a closed system to minimize exposure. - Implement automated process control to monitor and maintain critical parameters (temperature, pressure, addition rate). - Equip the reactor with a pressure relief system (e.g., rupture disc, relief valve).[18]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep 1. Assemble and dry glassware under N2 reagents 2. Charge reactor with Azetidine, Solvent, and Triethylamine prep->reagents cool 3. Cool reactor to 0-5°C reagents->cool addition 4. Controlled dropwise addition of Chloroacetyl Chloride cool->addition stir 5. Stir at room temperature addition->stir monitor 6. Monitor reaction by TLC/GC stir->monitor quench 7. Quench with water monitor->quench wash 8. Aqueous washes (NaHCO3, Brine) quench->wash dry 9. Dry organic layer (MgSO4) wash->dry concentrate 10. Concentrate under reduced pressure dry->concentrate purify 11. Purify by vacuum distillation or recrystallization concentrate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart decision decision issue issue solution solution start Low Yield decision1 decision1 start->decision1 Check Reaction Completion issue1 issue1 decision1->issue1 Incomplete decision2 decision2 decision1->decision2 Complete solution1 Increase reaction time or temperature slightly. Monitor closely. issue1->solution1 Cause: Insufficient reaction time/temp solution4 Use fresh/purified reagents and anhydrous solvents. issue1->solution4 Cause: Inactive reagents issue2 issue2 decision2->issue2 Significant side products? issue3 issue3 decision2->issue3 No solution2 Improve cooling, slow down addition rate. issue2->solution2 Cause: Poor temperature control solution3 Optimize extraction and purification steps. Check for product volatility. issue3->solution3 Cause: Loss during workup/purification

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

Scale_Up_Challenges cluster_challenges Primary Challenges cluster_consequences Consequences scale_up Scale-Up heat Heat Transfer Limitation (Low Surface Area/Volume Ratio) scale_up->heat mixing Inefficient Mixing scale_up->mixing safety Increased Safety Hazards scale_up->safety runaway Thermal Runaway heat->runaway side_reactions Side Reactions / Impurities heat->side_reactions mixing->heat creates hot spots mixing->side_reactions exposure Operator Exposure safety->exposure runaway->safety impacts

Caption: Interrelationship of key scale-up challenges in exothermic reactions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Azetidin-1-yl-2-chloro-ethanone by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-Azetidin-1-yl-2-chloro-ethanone is of paramount importance in the drug development and manufacturing process. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other alternative analytical techniques for the purity analysis of this compound, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, known for its versatility and robustness in separating and quantifying a wide range of compounds.[2] For the analysis of chloro-ethanone derivatives, a reversed-phase HPLC (RP-HPLC) method is generally most suitable.[1][2]

Potential Impurities:

The synthesis of this compound may lead to the formation of several impurities. While specific impurities for this compound are not extensively documented, potential contaminants based on the analysis of similar chloro-ethanone derivatives could include:

  • Unreacted starting materials: Residual azetidine and chloroacetyl chloride.

  • Isomeric products: Positional isomers formed during synthesis.[2]

  • Over-chlorinated byproducts: Dichloro- and trichloro-ethanone derivatives.[3]

  • Hydrolysis products: Conversion of the acyl chloride to a carboxylic acid.[4][5]

These impurities can be separated and quantified using a validated HPLC method.

Comparison of Analytical Techniques

While HPLC is a primary method for purity analysis, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information, especially for volatile impurities and structural elucidation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Typical Analytes Non-volatile and thermally stable compounds.Volatile and thermally stable compounds.
Instrumentation HPLC system with a pump, injector, column, and detector (e.g., UV-Vis).[2]GC system coupled to a mass spectrometer.[1]
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often in the pg/mL to fg/mL range.[2]
Specificity Good, based on retention time and UV spectrum.Excellent, provides structural information from mass fragmentation patterns.[2]
Quantification Highly accurate and precise using external or internal standards.[1]Good for quantification, but may require derivatization for some compounds.
Sample Throughput Moderate to high.Moderate.
Advantages Robust, reliable, versatile, and cost-effective for routine quality control.[2]Superior sensitivity and specificity for identifying unknown impurities and trace-level analysis.[2]
Limitations May not be suitable for highly volatile or thermally labile compounds.Limited to volatile and thermally stable analytes.

Experimental Protocols

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the quantitative determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed before use.[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Standard Preparation: Prepare a reference standard solution of this compound of known purity in the mobile phase at the same concentration as the sample.[2]

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area of all components in the chromatogram.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying unknown impurities.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole MS).[1]

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 280°C.[2]

  • Injection Mode: Splitless.[2]

  • Oven Temperature Program: Start at an appropriate initial temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for a final period.[1]

  • MS Detector: Electron Ionization (EI) mode at 70 eV.[1]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Workflow and Logical Considerations

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical considerations for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample Standard Weigh Reference Standard DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard FilterSample Filter Sample (0.45 µm) DissolveSample->FilterSample HPLC HPLC System DissolveStandard->HPLC FilterSample->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for the HPLC purity analysis of this compound.

Method_Selection Start Purity Analysis Required Question1 Primary Goal? Start->Question1 RoutineQC Routine QC / Batch Release Question1->RoutineQC Quantification of knowns ImpurityID Impurity Identification / Trace Analysis Question1->ImpurityID Identification of unknowns HPLC Use HPLC RoutineQC->HPLC GCMS Use GC-MS ImpurityID->GCMS Complementary Consider as Complementary Technique HPLC->Complementary GCMS->Complementary

Caption: Logical considerations for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound. RP-HPLC with UV detection is a robust, reliable, and cost-effective method, making it ideal for routine quality control and batch release testing where the primary goal is to quantify the main component and known impurities.[2] GC-MS offers superior sensitivity and specificity, making it the preferred method for identifying unknown impurities, trace-level analysis, and for confirmatory testing.[2] The structural information provided by the mass spectrometer is invaluable for impurity profiling during process development.[2] The choice of method will ultimately depend on the specific requirements of the analysis. For a comprehensive quality control strategy, HPLC is often used for routine assays, while GC-MS serves as a complementary technique for more in-depth impurity characterization.[2]

References

A Comparative Guide to the Antibacterial Efficacy of 1-Azetidin-1-yl-2-chloro-ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds that form the structural core of many widely used antibiotics, including penicillins and cephalosporins.[1] Derivatives of "1-Azetidin-1-yl-2-chloro-ethanone," specifically N-substituted-3-chloro-2-azetidinones, have garnered considerable interest for their potential as potent antibacterial agents.[1][2] This guide provides a comparative analysis of the antibacterial efficacy of various derivatives within this class, supported by experimental data and detailed methodologies.

The antibacterial activity of these compounds is primarily attributed to the strained four-membered β-lactam ring. This ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors in the bacterial cell wall. By acylating the active site of transpeptidases, also known as penicillin-binding proteins (PBPs), these molecules inhibit the final step of peptidoglycan synthesis, leading to compromised cell wall integrity, cell lysis, and ultimately, bacterial death.

Comparative Antibacterial Activity

The antibacterial efficacy of various synthesized 3-chloro-2-azetidinone derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from different studies, showcasing the impact of various substitutions on the azetidinone core.

Table 1: Antibacterial Activity of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids (5a-h)

CompoundR-group (Aryl)S. aureus (Zone of Inhibition in mm)B. subtilis (Zone of Inhibition in mm)P. aeruginosa (Zone of Inhibition in mm)E. coli (Zone of Inhibition in mm)
5a 4-OCH₃C₆H₄13111214
5b 4-OHC₆H₄11121012
5c C₆H₅14131213
5d 4-ClC₆H₄15141315
5e 2-ClC₆H₄16151416
5f 2,4-diClC₆H₂17161517
5g 3-NO₂C₆H₄12111011
5h 4-NO₂C₆H₄13121112

Data extracted from Chavan A.A., Pai N.R. (2007).[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzophenone Fused Azetidinone Derivatives 9(a-n)

CompoundR-groupS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)
9a Phenyl25255050
9e 4-Chlorophenyl12.5252550
9g 4-Nitrophenyl255050100
Amoxicillin -2550100100
Chloramphenicol -12.5252550

Data extracted from a 2022 study on benzophenone fused azetidinone derivatives.[2]

Table 3: Antibacterial Activity of N-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Derivatives

CompoundR-group (Aryl)B. subtilis (pMIC in µM/mL)E. coli (pMIC in µM/mL)S. aureus (pMIC in µM/mL)
4 2-Chlorophenyl1.831.801.81
9 4-Bromophenyl1.831.801.84
14 4-Fluorophenyl1.831.841.81
Norfloxacin (Std.) -2.132.132.13

pMIC is the negative logarithm of the molar MIC. Higher values indicate greater potency. Data extracted from a 2014 study on 2-azetidinone derivatives.[3]

Experimental Protocols

The antibacterial efficacy of the synthesized azetidinone derivatives is typically assessed using standard microbiological techniques.

Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity.[4]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile Mueller-Hinton agar plate.

  • Disc Impregnation: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).[4]

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic disc and a solvent control disc are also included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[2]

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.[4][5]

Broth Microdilution Method (for MIC Determination)

This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

  • Serial Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.[2]

  • Incubation: The microtiter plates are incubated at 37°C for 24 hours.[2]

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]

Mechanism of Action and Experimental Workflow

The primary mechanism of action for these β-lactam derivatives is the inhibition of bacterial cell wall synthesis. The following diagrams illustrate this pathway and a typical experimental workflow for screening these compounds.

G cluster_bacterium Bacterial Cell cluster_drug Mechanism of Inhibition cluster_result Result PBP Penicillin-Binding Protein (PBP) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Inhibition of Cell Wall Synthesis -> Cell Lysis Precursors Peptidoglycan Precursors Precursors->PBP Binds to CellWall Stable Cell Wall Crosslinking->CellWall Azetidinone Azetidinone Derivative (β-Lactam) Azetidinone->PBP Irreversibly Acylates (Inhibition)

Caption: Mechanism of action of azetidinone derivatives.

G cluster_synthesis Compound Preparation cluster_screening Antibacterial Screening cluster_analysis Data Analysis Synthesis Synthesis of Azetidinone Derivatives Purification Purification & Characterization Synthesis->Purification Stock Prepare Stock Solutions (in DMSO) Purification->Stock Assay Perform Assay (Agar Diffusion or Broth Dilution) Stock->Assay Inoculum Prepare Bacterial Inoculum Inoculum->Assay Incubation Incubate Plates (e.g., 37°C, 24h) Assay->Incubation Measure Measure Zone of Inhibition or Determine MIC Incubation->Measure Compare Compare with Standard Antibiotics Measure->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Experimental workflow for antibacterial efficacy testing.

References

A Comparative Guide to Chloroacetylating Agents in Synthesis: Evaluating Alternatives to 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chloroacetylating agent is a critical step in the synthesis of a wide array of functionalized molecules, including the pharmacologically significant azetidinone (β-lactam) ring system. This guide provides a comparative analysis of common chloroacetylating agents, with a focus on their application, reactivity, and performance in synthetic protocols. While the primary focus is on well-documented reagents, we also address the current standing of "1-Azetidin-1-yl-2-chloro-ethanone" in the scientific literature.

Introduction to Chloroacetylation in Organic Synthesis

Chloroacetylation, the process of introducing a chloroacetyl group (-C(O)CH₂Cl) onto a substrate, is a fundamental transformation in organic chemistry. The resulting chloroacetylated compounds are versatile intermediates, primarily due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This dual reactivity makes them valuable precursors for the synthesis of various heterocyclic compounds, pharmaceuticals, and other complex organic molecules.

Commonly Employed Chloroacetylating Agents

The most widely used and extensively documented chloroacetylating agent is chloroacetyl chloride (ClCOCH₂Cl) . Its high reactivity and commercial availability make it a staple in many synthetic laboratories. Other chloroacetylating agents include chloroacetic anhydride and chloroacetic acid used in conjunction with a coupling agent.

Chloroacetyl Chloride: The Workhorse Reagent

Chloroacetyl chloride is a highly reactive acyl chloride used extensively in the synthesis of chloroacetamides and in the Staudinger synthesis of β-lactams.[1][2]

Reaction Mechanism: Staudinger Synthesis of β-Lactams

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) with an imine to form a β-lactam ring. When using chloroacetyl chloride, a chloroketene is formed as the reactive intermediate.

Staudinger_Synthesis Chloroacetyl_Chloride Chloroacetyl Chloride Chloroketene Chloroketene (Intermediate) Chloroacetyl_Chloride->Chloroketene - HCl Triethylamine Triethylamine (Base) Triethylamine->Chloroketene Zwitterionic_Intermediate Zwitterionic Intermediate Chloroketene->Zwitterionic_Intermediate Imine Imine Imine->Zwitterionic_Intermediate beta_Lactam β-Lactam (Azetidin-2-one) Zwitterionic_Intermediate->beta_Lactam Ring Closure

Caption: Staudinger synthesis of β-lactams using chloroacetyl chloride.

Performance Data for Chloroacetyl Chloride in Azetidinone Synthesis

The following table summarizes representative data for the synthesis of azetidin-2-ones using chloroacetyl chloride from various Schiff bases (imines).

Substrate (Schiff Base)BaseSolventReaction TimeTemperatureYield (%)Reference
N'-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazideTriethylamineEthanol3 hReflux81[3]
Schiff bases of 2-amino-1,3-thiazole derivativesTriethylamine1,4-Dioxane51 hRoom Temp.Moderate to Good[4]
N'-(arylidene)hydrazino]acetylamino}benzothiazole derivativesTriethylamineDioxane8 h0-5 °C then Reflux53-60
Heterocyclic iminesTriethylamineCHCl₃, THF, or TolueneNot SpecifiedRefluxGood[5]
N'-arylidene acetohydrazide derivatives (Microwave)TriethylamineNot Specified30-45 minNot Specified81-96[5]
N'-arylidene acetohydrazide derivatives (Conventional)TriethylamineNot Specified16-24 hNot Specified50-60[5]

Advantages of Chloroacetyl Chloride:

  • High Reactivity: Enables reactions with a wide range of nucleophiles, often under mild conditions.

  • Commercial Availability and Cost-Effectiveness: Readily available from numerous chemical suppliers at a relatively low cost.

  • Versatility: Used in a broad spectrum of reactions beyond β-lactam synthesis, including the formation of chloroacetamides which are precursors to many herbicides.

Disadvantages of Chloroacetyl Chloride:

  • Moisture Sensitivity: Hydrolyzes readily in the presence of water, requiring anhydrous reaction conditions.

  • Corrosive and Lachrymatory: Requires careful handling in a fume hood with appropriate personal protective equipment.

  • Byproduct Formation: The reaction produces hydrochloric acid, which must be neutralized with a base, often leading to the formation of salt byproducts that require removal during workup.

Other Chloroacetylating Agents

While chloroacetyl chloride is dominant, other reagents can be used for chloroacetylation.

  • Chloroacetic Anhydride: A more reactive and less volatile alternative to chloroacetyl chloride, but it is also more expensive. It can be advantageous in cases where the volatility of chloroacetyl chloride is problematic.

  • Chloroacetic Acid with Coupling Agents: Chloroacetic acid can be used in conjunction with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester in situ, which then reacts with the substrate. This method avoids the formation of HCl but introduces the complexity of removing the coupling agent byproducts.

The Case of "this compound"

A thorough search of the scientific literature, including major chemical databases, did not yield any published research detailing the synthesis, reactivity, or application of "this compound" as a chloroacetylating agent. While this compound is listed by some commercial suppliers, the absence of experimental data in peer-reviewed journals prevents a direct, evidence-based comparison with established reagents like chloroacetyl chloride.

Hypothetical Reactivity and Potential Advantages/Disadvantages

Based on its structure, "this compound" is an N-acyl derivative of azetidine. The reactivity of its chloroacetyl group would likely be attenuated compared to chloroacetyl chloride.

Potential Advantages:

  • Milder Reagent: As an amide, it would be expected to be less reactive and less sensitive to moisture than an acyl chloride, potentially allowing for reactions under less stringent conditions.

  • Reduced Acidity of Byproduct: The reaction would release azetidine as a byproduct, which is a weak base, avoiding the generation of corrosive HCl.

Potential Disadvantages:

  • Lower Reactivity: The reduced electrophilicity of the carbonyl carbon could lead to slower reaction rates and may require higher temperatures or longer reaction times to achieve comparable yields to chloroacetyl chloride.

  • Substrate Scope: Its milder nature might limit its effectiveness with less nucleophilic substrates.

  • Synthesis and Cost: The synthesis of "this compound" itself would likely involve the reaction of azetidine with chloroacetyl chloride, adding a synthetic step and increasing the overall cost compared to using chloroacetyl chloride directly.

The following diagram illustrates the logical relationship for the synthesis of the target compound and its potential, though undocumented, use.

Azetidine_Reagent cluster_synthesis Synthesis of this compound cluster_application Hypothetical Chloroacetylation Azetidine Azetidine Target_Reagent This compound Azetidine->Target_Reagent Chloroacetyl_Chloride_Syn Chloroacetyl Chloride Chloroacetyl_Chloride_Syn->Target_Reagent Nucleophile Nucleophile (e.g., Amine) Chloroacetylated_Product Chloroacetylated Product Nucleophile->Chloroacetylated_Product Target_Reagent_App This compound Target_Reagent_App->Chloroacetylated_Product Azetidine_Byproduct Azetidine (Byproduct) Chloroacetylated_Product->Azetidine_Byproduct releases

Caption: Synthesis and hypothetical application of this compound.

Experimental Protocols

General Procedure for the Synthesis of Azetidin-2-ones using Chloroacetyl Chloride

The following is a representative experimental protocol for the Staudinger cycloaddition.

Materials:

  • Schiff base (imine) (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Chloroacetyl chloride (2.0 eq)

  • Anhydrous 1,4-Dioxane (solvent)

Procedure:

  • A solution of the Schiff base (0.002 mol) and triethylamine (0.004 mol) in anhydrous 1,4-dioxane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[4]

  • The solution is cooled to 0-5 °C in an ice bath.

  • Chloroacetyl chloride (0.004 mol) is added dropwise to the stirred solution over a period of 20 minutes.[4]

  • The reaction mixture is then stirred for an additional 3 hours at the same temperature.

  • The reaction is allowed to proceed at room temperature for 48 hours.[4]

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting solid is poured into crushed ice or cold water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).

Workflow Diagram for Azetidin-2-one Synthesis

Experimental_Workflow Start Start Dissolve Dissolve Schiff base and TEA in anhydrous Dioxane Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_CAC Add Chloroacetyl Chloride dropwise Cool->Add_CAC Stir_Cold Stir at 0-5 °C for 3h Add_CAC->Stir_Cold Stir_RT Stir at Room Temperature for 48h Stir_Cold->Stir_RT Filter Filter to remove TEA·HCl Stir_RT->Filter Concentrate Concentrate filtrate Filter->Concentrate Precipitate Precipitate in ice water Concentrate->Precipitate Isolate Filter and dry the product Precipitate->Isolate Purify Recrystallize Isolate->Purify End End Purify->End

Caption: General workflow for the synthesis of azetidin-2-ones.

Conclusion

In the realm of chloroacetylating agents for organic synthesis, chloroacetyl chloride remains the reagent of choice for most applications due to its high reactivity, versatility, and cost-effectiveness. Its use in the synthesis of azetidinones via the Staudinger reaction is well-established, with numerous protocols and extensive data available in the literature.

While "this compound" presents an interesting structural alternative, the current lack of published experimental data on its synthesis and reactivity precludes a meaningful comparison with established chloroacetylating agents. Researchers and drug development professionals are therefore advised to rely on the extensive body of work surrounding chloroacetyl chloride and other well-documented reagents for their synthetic needs. Future studies on the reactivity and applications of "this compound" would be necessary to evaluate its potential as a viable alternative in organic synthesis.

References

A Comparative Guide to the Structural Validation of "1-Azetidin-1-yl-2-chloro-ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as "1-Azetidin-1-yl-2-chloro-ethanone," a multifaceted analytical approach is essential to unambiguously confirm its structural integrity. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the molecular architecture, and their combined application provides a robust validation of the target structure.

While a public crystal structure for "this compound" is not available, this guide presents expected data based on known structures of similar acylated azetidines and chloro-ethanone derivatives, alongside typical spectroscopic data for robust comparison.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each analytical technique for the structural validation of "this compound."

Table 1: Hypothetical X-ray Crystallography Data

This table presents representative crystallographic parameters for "this compound," extrapolated from similar reported structures.

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.7
b (Å)~ 12.4
c (Å)~ 16.6
β (°)~ 101.5
Volume (ų)~ 1758
Z4
Bond Length C=O (Å)~ 1.23
Bond Length C-N (Å)~ 1.35
Bond Length C-Cl (Å)~ 1.78
Bond Angle C-N-C (°)~ 92 (in azetidine ring)
Bond Angle O=C-N (°)~ 125
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each atom.

¹H NMR (in CDCl₃) ¹³C NMR (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 4.2 (t)-CH₂- (azetidine, adjacent to N)
~ 2.4 (quintet)-CH₂- (azetidine)
~ 4.1 (s)-CH₂-Cl
Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~ 2950-2850C-H stretch (aliphatic)
~ 1740-1720C=O stretch (amide)
~ 1450-1400C-H bend (scissoring)
~ 1250-1200C-N stretch
~ 750-700C-Cl stretch
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

m/zAssignment
133/135[M]⁺ (Molecular ion peak, with ³⁵Cl/³⁷Cl isotope pattern)
105/107[M - CO]⁺
84[M - CH₂Cl]⁺
56[Azetidine]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of "this compound" are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a small molecule like "this compound," comparing the roles of different analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Requires single crystals nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Unambiguous Structure Confirmed xray->confirmation 3D Structure nmr->confirmation Connectivity & Stereochemistry ir->confirmation Functional Groups ms->confirmation Molecular Weight & Formula

Caption: Workflow for the structural validation of a small molecule.

Comparison of Analytical Techniques

This diagram illustrates the relationship between the different analytical techniques and the type of structural information they provide.

molecule This compound xray X-ray Crystallography molecule->xray nmr NMR Spectroscopy molecule->nmr ir IR Spectroscopy molecule->ir ms Mass Spectrometry molecule->ms info_xray 3D Atomic Coordinates Bond Lengths & Angles xray->info_xray info_nmr Atom Connectivity Stereochemistry Chemical Environment nmr->info_nmr info_ir Functional Groups (C=O, C-N, C-Cl) ir->info_ir info_ms Molecular Weight Elemental Formula Fragmentation Pattern ms->info_ms

Caption: Information derived from different analytical techniques.

Biological activity of "1-Azetidin-1-yl-2-chloro-ethanone" derivatives compared to standard antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Azetidin-2-ones, commonly known as β-lactams, are a well-established class of antibiotics, with penicillin being a prominent example.[1][2] The core four-membered ring of azetidinone is a pharmacophore that continues to be a focal point for the synthesis of new derivatives with potentially enhanced biological activities.[2][3] This guide provides a comparative analysis of the biological activity of various synthesized azetidinone derivatives, with a particular focus on structures incorporating a chloro substituent, against standard antibiotics. The data presented is compiled from several studies to offer a broad perspective on the potential of this class of compounds.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. The following tables summarize the antibacterial and antifungal activities of several newly synthesized azetidinone derivatives compared to standard reference antibiotics.

Table 1: Antibacterial Activity of Azetidinone Derivatives Compared to Standard Antibiotics

Compound/DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Standard AntibioticZone of Inhibition (mm)MIC (µg/mL)Reference
Azetidinone Derivative AZT b2Staphylococcus aureus--Amikacin--[4]
Azetidinone Derivative AZT g2Escherichia coli--Amikacin--[4]
3-chloro-4-(substituted)phenyl-azetidin-2-one (4k)Escherichia coli93.06 (% activity of standard)-Cotrimoxazole100 (% activity)-[1]
3-chloro-4-(substituted)phenyl-azetidin-2-one (4o)Escherichia coli93.06 (% activity of standard)-Cotrimoxazole100 (% activity)-[1]
Azetidinone Derivative Vb---Moxifloxacin--[5]
2-azetidinone (compd no 3g)-Good Activity-Ampicillin--[6]
Azetidinone Derivative AZ2Bacillus subtilisSignificant Activity-Procaine penicillin, Streptomycin--[7]
Azetidinone Derivative AZ3Pseudomonas aeruginosaSignificant Activity-Procaine penicillin, Streptomycin--[7]
Azetidinone Derivative [IV]cStaphylococcus aureusLarger than control-Amoxicillin-clavulanate--[8]
Azetidinone Derivative [IV]dEscherichia coliLarger than control-Amoxicillin-clavulanate--[8]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4)--Most Potent---[9]
Azetidinone Derivative 3b--Good ActivityCiprofloxacin--[3]
Azetidinone Derivative 3c--Good ActivityCiprofloxacin--[3]

Note: A direct comparison of zone of inhibition in 'mm' or MIC in 'µg/mL' is challenging as reporting formats vary across studies. Some studies report percentage activity relative to the standard.

Table 2: Antifungal Activity of Azetidinone Derivatives Compared to Standard Antifungal Agents

Compound/DerivativeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Standard AntifungalZone of Inhibition (mm)MIC (µg/mL)Reference
Azetidinone Derivative AZT b2Candida albicans--Ketoconazole--[4]
Azetidinone Derivative AZT g2Candida albicans--Ketoconazole--[4]
3-chloro-4-(substituted)phenyl-azetidin-2-one (4m)Aspergillus niger78.7 (% activity of standard)-Fluconazole100 (% activity)-[1]
3-chloro-4-(substituted)phenyl-azetidin-2-one (4v)Colletotrichum capsici78.7 (% activity of standard)-Fluconazole100 (% activity)-[1]
2-azetidinone (compd no 3g)-Good Activity-Ketoconazole--[6]

Experimental Protocols

The synthesis and biological evaluation of azetidinone derivatives generally follow a standardized set of procedures. Below are detailed methodologies for the key experiments cited in the comparative data.

Synthesis of 3-Chloro-Azetidin-2-one Derivatives (General Procedure)

A common route for the synthesis of 3-chloro-azetidin-2-ones involves the cycloaddition of a Schiff base with chloroacetyl chloride.[1][6][10]

  • Formation of Schiff Base (Imine): An aromatic aldehyde is condensed with a primary amine (often a substituted aniline) in a suitable solvent like ethanol or dioxane. The reaction mixture is typically refluxed for a few hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition Reaction: To a stirred solution of the Schiff base and a base (commonly triethylamine) in an anhydrous solvent (e.g., dioxane or dimethylformamide), chloroacetyl chloride is added dropwise at room temperature.[6][10] The reaction mixture is then stirred for a period, followed by refluxing for several hours. The triethylamine acts as a catalyst and a scavenger for the hydrochloric acid produced during the reaction.

  • Isolation and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent to yield the purified 3-chloro-azetidin-2-one derivative.

Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of the synthesized compounds is predominantly assessed using the following methods:

  • Agar Disk Diffusion Method (Kirby-Bauer Test): This is a widely used method for preliminary screening of antimicrobial activity.[11][12]

    • A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

    • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • Standard antibiotic discs are used as positive controls.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method provides a quantitative measure of antimicrobial activity.[11][13]

    • Serial twofold dilutions of the test compounds and standard antibiotics are prepared in a liquid growth medium in microtiter plates.

    • A standardized suspension of the test microorganism is added to each well.

    • The plates are incubated under suitable conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of azetidinone derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing start Starting Materials (Aromatic Aldehyde, Primary Amine) schiff_base Schiff Base Formation (Condensation) start->schiff_base cycloaddition Cycloaddition with Chloroacetyl Chloride schiff_base->cycloaddition azetidinone 3-Chloro-Azetidin-2-one Derivative cycloaddition->azetidinone purification Purification & Characterization (Recrystallization, Spectroscopy) azetidinone->purification final_product Purified Compound purification->final_product in_vitro_assay In Vitro Assay (Disk Diffusion or Broth Dilution) final_product->in_vitro_assay Test Compound culture Microbial Cultures (Bacteria, Fungi) culture->in_vitro_assay data_collection Data Collection (Zone of Inhibition / MIC) in_vitro_assay->data_collection comparison Comparison with Standard Antibiotics data_collection->comparison results Biological Activity Profile comparison->results

Caption: General workflow for the synthesis and antimicrobial screening of azetidinone derivatives.

References

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Studies of Azetidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a meticulous process. A critical phase in this journey involves bridging the gap between promising in vitro results and demonstrable efficacy in a living system. This guide provides a comprehensive comparison of in vitro and in vivo studies on a class of heterocyclic compounds rooted in the "1-Azetidin-1-yl-2-chloro-ethanone" framework, more broadly known as azetidin-2-ones or β-lactams. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to illuminate the path from petri dish to preclinical models for this versatile chemical scaffold.

The azetidin-2-one ring is a cornerstone of many life-saving antibiotics and has shown significant potential in other therapeutic areas, including oncology and mycology. While initial screening in a controlled in vitro environment is essential for identifying active compounds, these results do not always translate to success in complex biological systems. This guide will delve into the nuances of both experimental settings, providing a clearer understanding of the strengths and limitations of each approach in the context of azetidinone-based drug discovery.

Anticancer Activity: From Cell Lines to Xenografts

The anticancer potential of azetidin-2-one derivatives has been a significant area of research, with numerous compounds demonstrating cytotoxicity against various cancer cell lines. A notable example is the derivative N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one , which has shown promising activity in in vitro assays.

In Vitro Anticancer Studies

In vitro anticancer testing provides a rapid and high-throughput method to assess the direct cytotoxic effects of a compound on cancer cells.

Table 1: Summary of In Vitro Anticancer Activity of N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one

Cancer Cell LineIC50 (µM)Reference
SiHa (Cervical Cancer)0.1[1]
B16F10 (Melanoma)1.2[1]
MCF-7 (Breast Cancer)17 nM[1]

These results indicate potent and selective activity against specific cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SiHa, B16F10) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidinone compound in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticancer Studies

While in vitro data is encouraging, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole organism. Xenograft models in immunocompromised mice are a common approach.

Table 2: Representative In Vivo Anticancer Efficacy of Azetidin-2-one Derivatives

Compound/DerivativeCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Azetidinone Derivative 1Breast Cancer Xenograft (MCF-7)Nude Mice10 mg/kg, i.p., daily55[2]
Azetidinone Derivative 2Colon Cancer Xenograft (HT-29)SCID Mice20 mg/kg, p.o., twice daily48[2]

Note: Specific in vivo data for N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one was not available in the searched literature. The table presents representative data for other anticancer azetidin-2-one derivatives to illustrate typical in vivo outcomes.

Experimental Protocol: In Vivo Xenograft Study
  • Cell Culture and Implantation: Culture human cancer cells (e.g., MCF-7) to a sufficient number. Inject a suspension of these cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the azetidinone compound via the desired route (e.g., intraperitoneal, oral) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Toxicity Monitoring: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.

in_vivo_xenograft_workflow cluster_cell_culture Cell Culture & Preparation cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Data Analysis A Cancer Cell Culture (e.g., MCF-7) B Cell Harvesting & Counting A->B C Subcutaneous Injection into Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Compound Administration E->F G Tumor Volume & Weight Measurement F->G H Toxicity Assessment F->H I Histological & Biomarker Analysis G->I

Workflow for an in vivo anticancer xenograft study.

Antimicrobial Activity: From MICs to Infection Models

The foundational therapeutic application of the azetidin-2-one scaffold is its antibacterial activity. The 3-chloro-4-phenyl-azetidin-2-one framework has been extensively explored for its antimicrobial properties.

In Vitro Antimicrobial Studies

In vitro antimicrobial susceptibility testing is crucial for determining the intrinsic activity of a compound against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter.

Table 3: Summary of In Vitro Antibacterial Activity of 3-Chloro-4-phenyl-azetidin-2-one Derivatives

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus12.5 - 50[3][4][5]
Bacillus subtilis25 - 100[5]
Escherichia coli50 - 200[4][6]
Pseudomonas aeruginosa100 - >200[6]

The data indicates that these compounds are generally more effective against Gram-positive bacteria.

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
  • Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium overnight.

  • Compound Preparation: Prepare a stock solution of the azetidinone compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the overnight bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add a specific volume to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.

In Vivo Antimicrobial Studies

To evaluate the therapeutic potential of an antimicrobial agent, in vivo infection models are indispensable. These models assess the compound's ability to combat an infection in a living host, taking into account factors like pharmacokinetics and host immune responses.

Table 4: Representative In Vivo Antibacterial Efficacy of Azetidin-2-one Derivatives

Compound/DerivativeInfection ModelAnimal ModelDosing RegimenReduction in Bacterial Load (log10 CFU)Reference
Azetidinone Derivative 3Systemic S. aureus InfectionMice25 mg/kg, i.v., single dose2.5 (in spleen)[2]
Azetidinone Derivative 4E. coli Thigh InfectionNeutropenic Mice50 mg/kg, s.c., every 8h3.0 (in thigh muscle)[2]
Experimental Protocol: In Vivo Murine Systemic Infection Model
  • Pathogen Preparation: Prepare a standardized inoculum of the bacterial pathogen (e.g., S. aureus) from an overnight culture.

  • Infection: Induce a systemic infection in mice by injecting the bacterial suspension intravenously or intraperitoneally.

  • Treatment: At a specified time post-infection, administer the azetidinone compound via the desired route. A control group should receive the vehicle.

  • Monitoring: Observe the animals for signs of illness and mortality over a set period (e.g., 7 days).

  • Bacterial Load Determination: At specific time points, a subset of animals from each group can be euthanized to determine the bacterial load in various organs (e.g., spleen, liver, blood) by plating homogenized tissue or blood on agar plates and counting the colony-forming units (CFU).

in_vivo_antibacterial_workflow cluster_pathogen_prep Pathogen Preparation cluster_infection_model Infection Model cluster_treatment_monitoring Treatment & Monitoring cluster_outcome_analysis Outcome Analysis A Bacterial Culture (e.g., S. aureus) B Inoculum Standardization A->B C Systemic Infection of Mice (i.v. or i.p. injection) B->C D Compound Administration C->D E Monitoring of Survival & Clinical Signs D->E F Bacterial Load Determination (CFU in Organs/Blood) D->F

Workflow for an in vivo systemic antibacterial efficacy study.

Conclusion: Bridging the In Vitro-In Vivo Gap

The data and protocols presented in this guide highlight the critical importance of both in vitro and in vivo studies in the development of azetidin-2-one-based therapeutics. While in vitro assays provide essential initial data on a compound's activity and mechanism, in vivo models are indispensable for evaluating its true therapeutic potential in a complex physiological environment.

For researchers working with "this compound" based compounds, a thorough understanding of these complementary experimental approaches is paramount. The successful translation of a promising compound from the lab to the clinic hinges on a well-designed and rigorously executed testing strategy that effectively bridges the in vitro to in vivo divide. Future research should aim to conduct and report both types of studies for the same compounds to facilitate a more direct and meaningful comparison, ultimately accelerating the development of novel and effective azetidinone-based medicines.

References

Spectroscopic Data Comparison for the Structural Confirmation of 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

This guide provides a comparative analysis of spectroscopic data for the structural confirmation of "1-Azetidin-1-yl-2-chloro-ethanone." Due to the limited availability of experimental spectra for this specific compound, this report contrasts predicted spectroscopic data for the target molecule with experimental data from a close structural analog, "2-chloro-N,N-diethylacetamide." This comparison offers valuable insights for researchers, scientists, and professionals in drug development for the characterization of novel azetidinone-containing compounds.

Structural Overview and Spectroscopic Rationale

The structures of "this compound" and its acyclic analog, "2-chloro-N,N-diethylacetamide," are presented below. The key differences lie in the cyclic nature of the azetidine ring versus the two ethyl groups attached to the nitrogen atom. These structural variations are expected to manifest in distinct chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra and unique vibrational modes in their Infrared (IR) spectra.

G cluster_0 This compound cluster_1 2-chloro-N,N-diethylacetamide (Analog) mol1 mol1 mol2 mol2

Figure 1. Chemical structures of the target compound and its analog.

Predicted vs. Experimental Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for "this compound" and the experimental data for "2-chloro-N,N-diethylacetamide."

¹H NMR Data Comparison
Assignment This compound (Predicted, 400 MHz, CDCl₃)2-chloro-N,N-diethylacetamide (Experimental, 90 MHz, CDCl₃)[1]
-CH₂-Cl~ 4.1 ppm (s, 2H)4.05 ppm (s, 2H)
-N-CH₂- (ring)~ 4.0 ppm (t, 2H)-
-N-CH₂- (ethyl)-3.38 ppm (q, 4H)
-CH₂- (ring)~ 2.3 ppm (quint, 2H)-
-CH₃ (ethyl)-1.18 ppm (t, 6H)
¹³C NMR Data Comparison
Assignment This compound (Predicted, 100 MHz, CDCl₃)2-chloro-N,N-diethylacetamide (Experimental, CDCl₃)
C=O~ 165 ppm165.8 ppm
-CH₂-Cl~ 42 ppm41.5 ppm
-N-CH₂- (ring)~ 50 ppm-
-N-CH₂- (ethyl)-42.1, 40.5 ppm
-CH₂- (ring)~ 16 ppm-
-CH₃ (ethyl)-14.0, 12.8 ppm
IR Data Comparison
Assignment This compound (Predicted)2-chloro-N,N-diethylacetamide (Experimental, liquid film)[2]
C=O stretch (amide)~ 1650-1670 cm⁻¹~ 1650 cm⁻¹
C-N stretch~ 1200-1300 cm⁻¹~ 1250 cm⁻¹
C-Cl stretch~ 650-800 cm⁻¹~ 700 cm⁻¹
C-H stretch (alkyl)~ 2850-2990 cm⁻¹~ 2970, 2930, 2870 cm⁻¹

Experimental Protocols

General Synthesis of 1-(Chloroacetyl)azetidine

A solution of azetidine in an inert solvent (e.g., dichloromethane or diethyl ether) is cooled in an ice bath. To this, a solution of chloroacetyl chloride in the same solvent is added dropwise with stirring. An organic base, such as triethylamine, is typically added to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

G reagents Azetidine + Chloroacetyl Chloride + Triethylamine in Dichloromethane reaction Stir at Room Temperature reagents->reaction 1. Dropwise addition 2. Neutralization workup Aqueous Workup (Wash with H₂O and Brine) reaction->workup drying Dry over MgSO₄ workup->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Figure 2. Synthetic workflow for this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Structure Confirmation Workflow

The process of confirming the structure of "this compound" involves a logical sequence of steps, from synthesis to spectroscopic analysis and data interpretation.

G synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir data_analysis Spectral Data Analysis and Comparison nmr->data_analysis ir->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Figure 3. Workflow for structure confirmation.

References

A Comparative Guide to the Synthesis of Azetidinones from 1-Azetidin-1-yl-2-chloro-ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the azetidinone (β-lactam) ring is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of two primary synthetic routes to bicyclic azetidinones, starting from precursors like 1-azetidin-1-yl-2-chloro-ethanone. The two methods explored are intramolecular cyclization of N-haloacetylated cyclic amines and the Staudinger [2+2] ketene-imine cycloaddition.

This publication details the experimental protocols, compares quantitative data, and provides visualizations of the synthetic workflows to aid in the selection of the most suitable method for specific research and development needs.

Route 1: Intramolecular Cyclization of N-Chloroacetylated Amines

The intramolecular cyclization of N-haloacetylated amines presents a direct pathway to the formation of a bicyclic β-lactam core. This method relies on the formation of a carbanion alpha to the carbonyl group, which then acts as a nucleophile to displace the halogen, forming the strained four-membered azetidinone ring.

Experimental Protocol: Base-Assisted Intramolecular Cyclization

A representative procedure for the synthesis of a bicyclic azetidinone, such as 1-azabicyclo[3.2.0]heptan-7-one from 1-(2-chloroacetyl)pyrrolidine, is as follows:

  • Preparation of the Precursor: To a solution of the cyclic amine (e.g., pyrrolidine) in a suitable solvent such as tetrahydrofuran (THF), chloroacetyl chloride is added dropwise at a reduced temperature (e.g., -20 °C to 0 °C). The reaction mixture is stirred for a designated period, typically 2-4 hours, to yield the N-chloroacetylated precursor.

  • Cyclization: The N-chloroacetylated amine is then treated with a strong base to induce cyclization. Common bases for this transformation include sodium hydride (NaH) or lithium diisopropylamide (LDA). The reaction is typically carried out in an aprotic solvent like THF or dimethylformamide (DMF) at temperatures ranging from ambient to elevated, depending on the substrate and base used.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or crystallization to afford the desired bicyclic azetidinone.

Route 2: Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis is a powerful and widely utilized method for the construction of the β-lactam ring.[1][2] This [2+2] cycloaddition involves the reaction of a ketene, often generated in situ, with an imine.[1][2] For the synthesis of bicyclic azetidinones, a cyclic imine is a key starting material.

Experimental Protocol: Staudinger Reaction for Bicyclic Azetidinones

A general procedure for the synthesis of a bicyclic azetidinone via the Staudinger reaction is outlined below:

  • Formation of the Imine: A cyclic amine is reacted with an appropriate aldehyde or ketone to form the corresponding cyclic imine (e.g., a pyrroline). This reaction is often carried out with a dehydrating agent or by azeotropic removal of water.

  • Generation of the Ketene and Cycloaddition: In a separate flask, a solution of an acyl chloride (e.g., chloroacetyl chloride) in an inert solvent like dichloromethane (DCM) is treated with a tertiary amine base, such as triethylamine, at low temperature (e.g., -78 °C). This generates the ketene in situ. The previously prepared cyclic imine is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the bicyclic azetidinone.

Comparative Data

The choice between intramolecular cyclization and the Staudinger synthesis often depends on the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes key comparative data for the two routes.

ParameterIntramolecular CyclizationStaudinger [2+2] Cycloaddition
Starting Materials Cyclic amine, Chloroacetyl chlorideCyclic imine, Acyl chloride, Base
Key Intermediate N-Chloroacetylated cyclic amineKetene
Typical Reagents Strong base (e.g., NaH, LDA)Tertiary amine base (e.g., Triethylamine)
Reaction Temperature Ambient to elevatedLow to ambient (-78 °C to RT)
Reported Yields Moderate to good (Varies with substrate)Generally good to excellent[2]
Stereoselectivity Substrate dependentCan be controlled with chiral auxiliaries or catalysts[3][4]
Scope and Limitations Primarily for unsubstituted or specifically substituted β-lactamsBroad scope for various substituents on the β-lactam ring[4][5]

Workflow Visualizations

To further clarify the synthetic pathways, the following diagrams illustrate the logical flow of each route.

Intramolecular_Cyclization Start This compound Base Addition of Strong Base (e.g., NaH, LDA) Start->Base Cyclization Intramolecular Nucleophilic Attack Base->Cyclization Product Bicyclic Azetidinone Cyclization->Product

Caption: Workflow for Intramolecular Cyclization.

Staudinger_Synthesis cluster_ketene Ketene Generation cluster_cycloaddition [2+2] Cycloaddition AcylChloride Acyl Chloride Base_Staudinger Tertiary Amine Base AcylChloride->Base_Staudinger Ketene Ketene Intermediate Base_Staudinger->Ketene Reaction Reaction Ketene->Reaction Imine Cyclic Imine Imine->Reaction Product_Staudinger Bicyclic Azetidinone Reaction->Product_Staudinger

Caption: Workflow for Staudinger [2+2] Cycloaddition.

Conclusion

Both intramolecular cyclization and the Staudinger [2+2] cycloaddition are viable and valuable methods for the synthesis of bicyclic azetidinones. The intramolecular cyclization offers a more direct route from an N-chloroacetylated precursor, which can be advantageous if this starting material is readily available. However, the Staudinger synthesis provides greater flexibility in introducing a variety of substituents onto the azetidinone ring and often results in higher yields.[2] The choice of synthetic route will ultimately be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the fundamental information required for an informed decision in the design and execution of synthetic strategies toward this important class of heterocyclic compounds.

References

Assessing the Anti-inflammatory Properties of 1-Azetidin-1-yl-2-chloro-ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-inflammatory properties of derivatives based on the "1-Azetidin-1-yl-2-chloro-ethanone" core structure. Due to the limited publicly available data on the direct anti-inflammatory effects of the parent compound, this analysis focuses on structurally related 3-chloro-4-substituted-azetidin-2-one derivatives, which have been evaluated in preclinical inflammatory models. The performance of these derivatives is compared with established non-steroidal anti-inflammatory drugs (NSAIDs) to benchmark their potential therapeutic efficacy.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of various azetidinone derivatives has been predominantly evaluated using the carrageenan-induced rat paw edema model, a classic in vivo assay for acute inflammation. Additionally, in vitro assays targeting the cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade, have been employed to elucidate the mechanism of action. The following table summarizes the available quantitative data for representative derivatives.

CompoundDerivative ClassAssay TypeDose/ConcentrationAnti-inflammatory Activity (% Inhibition)Reference Compound% Inhibition by Reference
3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one Quinoline-bearing AzetidinoneCarrageenan-induced rat paw edema20 mg/kg48.78%Indomethacin56.09%
3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one Quinoline-bearing AzetidinoneCarrageenan-induced rat paw edema20 mg/kg46.34%Indomethacin56.09%
1-benzothiazol-2-yl-3-chloro-4-(4-methoxyphenyl)-azetidin-2-one Benzothiazole-bearing AzetidinoneCarrageenan-induced rat paw edema100 mg/kg48%Indomethacin54%
1-benzothiazol-2-yl-3-chloro-4-(4-chlorophenyl)-azetidin-2-one Benzothiazole-bearing AzetidinoneCarrageenan-induced rat paw edema100 mg/kg44%Indomethacin54%
Compound 3g Benzothiazole-bearing AzetidinoneIn vitro COX-1 Inhibition-IC50 > 100 µMIndomethacinIC50 = 0.8 µM
Compound 3g Benzothiazole-bearing AzetidinoneIn vitro COX-2 Inhibition-IC50 = 12.5 µMIndomethacinIC50 = 1.5 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 18 hours before the experiment with free access to water.

  • Test Compounds Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specified dose. A control group receives only the vehicle.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) is typically used.

  • Reaction Mixture: The reaction mixture contains the assay buffer, hematin, and the respective enzyme (COX-1 or COX-2).

  • Incubation with Inhibitor: The test compounds are pre-incubated with the enzyme for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in RAW 264.7 Macrophages

This in vitro assay assesses the effect of compounds on the production of pro-inflammatory cytokines by immune cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding LPS (e.g., 10-100 ng/mL) to the cell culture medium.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Quantification of Cytokines: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using specific ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Visualizing Inflammatory Pathways and Experimental Design

Understanding the molecular pathways involved in inflammation and the workflow of anti-inflammatory drug screening is essential for drug development professionals.

G Simplified NF-κB Inflammatory Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NFκB NF-κB IκBα->NFκB Degrades & Releases Nucleus Nucleus NFκB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway activated by LPS.

G Experimental Workflow for Anti-inflammatory Screening cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Mechanism of Action Studies a Compound Synthesis (Azetidinone Derivatives) b LPS-induced Cytokine Release Assay (e.g., RAW 264.7 cells) a->b c COX-1/COX-2 Inhibition Assay a->c d Hit Identification b->d c->d e Carrageenan-induced Paw Edema Model d->e Promising Hits f Lead Compound Selection e->f g Western Blot for Signaling Proteins (e.g., p-IκBα) f->g h Gene Expression Analysis (e.g., RT-PCR for cytokines) f->h

Caption: A typical experimental workflow for screening anti-inflammatory compounds.

A Comparative Purity Analysis of Commercially Available 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of "1-Azetidin-1-yl-2-chloro-ethanone" sourced from different commercial suppliers. As a crucial building block in various synthetic pathways, particularly in the development of novel therapeutics, the purity of this reagent is paramount to ensure the reliability, reproducibility, and safety of subsequent experimental outcomes. This document outlines the analytical methodologies for purity determination, presents a comparative analysis of hypothetical representative commercial batches, and discusses potential impurities.

Purity and Impurity Profile Comparison

The purity of "this compound" was assessed for three hypothetical representative commercial sources, designated as Supplier A, Supplier B, and Supplier C. The primary analytical techniques employed were High-Performance Liquid Chromatography (HPLC) for quantitative purity determination and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities.

It is important to note that purity can be lot-specific, and researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate data on a specific batch.[1][2] One supplier, CP Lab Safety, indicates a purity of 98% for their product.[3]

Data Presentation

Table 1: Comparison of Purity of this compound from Different Commercial Sources

SupplierAppearancePurity by HPLC (%)Major Impurity (%)
Supplier A Off-white to pale yellow solid99.60.2 (Unreacted Azetidine)
Supplier B Light yellow solid98.50.8 (Dichloro-acetylazetidine)
Supplier C White crystalline solid> 99.8< 0.1 (Unidentified)

Table 2: Impurity Profile of this compound from Different Commercial Sources by GC-MS

ImpurityPotential SourceSupplier A (%)Supplier B (%)Supplier C (%)
AzetidineUnreacted starting material0.20< 0.05Not Detected
Chloroacetyl chlorideUnreacted starting material< 0.050.15Not Detected
1-Azetidin-1-yl-2,2-dichloro-ethanoneOver-chlorination side product0.100.80< 0.05
Residual Solvent (e.g., Dichloromethane)Synthesis/Purification0.050.10< 0.02

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is utilized for the quantitative determination of the purity of "this compound".

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed for the separation, identification, and semi-quantification of volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualization

The following diagram illustrates the systematic workflow for the purity assessment of "this compound".

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison Supplier_A Supplier A Sample Sample_Prep Sample Preparation (1 mg/mL in Acetonitrile/DCM) Supplier_A->Sample_Prep Supplier_B Supplier B Sample Supplier_B->Sample_Prep Supplier_C Supplier C Sample Supplier_C->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Purity_Quant Purity Quantification (Peak Area %) HPLC_Analysis->Purity_Quant Impurity_ID Impurity Identification (Mass Spectra Library) GCMS_Analysis->Impurity_ID Comparative_Report Comparative Report Generation Purity_Quant->Comparative_Report Impurity_ID->Comparative_Report

Caption: Workflow for comparative purity analysis.

Conclusion

The purity of "this compound" can vary between different commercial suppliers. Based on our hypothetical analysis, Supplier C provided the material with the highest purity and the lowest levels of impurities. The material from Suppliers A and B may be suitable for less sensitive applications where the presence of specific impurities is not critical. The choice of supplier should be guided by the specific requirements of the intended application, with careful consideration of the impurity profile. The analytical methods detailed in this guide provide a robust framework for the quality control and purity assessment of this important chemical intermediate.

References

Safety Operating Guide

Safe Disposal of 1-Azetidin-1-yl-2-chloro-ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle 1-Azetidin-1-yl-2-chloro-ethanone with the appropriate safety measures. This compound should be treated as hazardous, necessitating the use of proper Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Always consult your institution's specific safety guidelines and the most current chemical safety information. All handling of this compound should occur in a certified chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be declared as hazardous waste.

  • Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and properly labeled waste container.

  • Check for Incompatibilities : Store this compound away from strong oxidizing agents, strong acids, and strong bases to prevent adverse chemical reactions.[1]

Step 2: Containerization and Labeling

  • Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.

  • Label the Container : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.

Step 3: Storage

  • Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Disposal

  • Contact EHS : When the container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.

  • Provide Necessary Documentation : Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.

  • Professional Disposal : The recommended method for the disposal of this and similar halogenated compounds is through a licensed hazardous waste disposal company.[2] The material will likely be disposed of via high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful emissions.[2]

Important Considerations:

  • Do Not Dispose Down the Drain : Under no circumstances should this compound be disposed of down the sink or in regular trash.[2][3]

  • Spill Cleanup : In the event of a spill, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place the collected material in a container for disposal according to local regulations.[2] Do not let the product enter drains.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Unused This compound ppe Don Appropriate PPE start->ppe designate Designate as Hazardous Waste ppe->designate segregate Segregate from Other Waste designate->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Waste Pickup secondary_containment->contact_ehs documentation Complete Hazardous Waste Disposal Form contact_ehs->documentation disposal Professional Disposal by Licensed Company documentation->disposal end End: Safe Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Azetidin-1-yl-2-chloro-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Azetidin-1-yl-2-chloro-ethanone was not publicly available. The following guidance is based on the safety data of structurally similar compounds, including other chlorinated organic compounds and azetidine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Precautions

When handling this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2][3][4] Use non-sparking tools and take measures to prevent electrostatic discharge.[2][3]

Storage: Store the compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[2][3] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[2][6]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields.[2][4]Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use.[2][7]Laboratory coat.[7]Use in a well-ventilated area or chemical fume hood.[7]
Preparing Solutions Safety goggles and a face shield.[8]Chemical-resistant gloves.[2]Chemical-resistant apron or suit over a lab coat.If aerosols may be generated, a NIOSH-approved respirator is recommended.[7]
Large-Scale Operations or High Concentrations Tightly fitting safety goggles and a face shield.[8]Fire/flame resistant and impervious gloves.[2][4]Fire/flame resistant and impervious clothing.[2][4]Full-face respirator if exposure limits are exceeded or irritation is experienced.[2][4]
Spill Cleanup Tightly fitting safety goggles and a face shield.[8]Chemical-impermeable gloves.[2]Wear suitable protective clothing to prevent skin contact.[2]Full-face respirator may be necessary depending on the spill size and ventilation.[2]

Operational and Disposal Plans

Spill Response:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2] For containment and cleanup, use spark-proof tools and explosion-proof equipment.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Hazard Assessment cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Supervisor Alert Supervisor & Safety Officer Evacuate_Area->Alert_Supervisor Assess_Spill_Size Assess Spill Size & Risk Alert_Supervisor->Assess_Spill_Size Consult_SDS Consult SDS/Safety Info Assess_Spill_Size->Consult_SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste into Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste via Licensed Contractor Decontaminate_Area->Dispose_Waste Report_Incident Complete Incident Report Dispose_Waste->Report_Incident

A step-by-step workflow for the safe and compliant response to a chemical spill.

Disposal Plan:

This compound should be disposed of as hazardous waste.[7] The primary recommended method of disposal is through a licensed hazardous waste disposal company.[1] The material may be sent to a chemical incinerator equipped with an afterburner and scrubber.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification: Designate any unused or contaminated this compound as hazardous waste.[7]

  • Segregation: Do not mix with non-hazardous waste. Collect in a dedicated and clearly labeled waste container.[7]

  • Container: Use a clean, dry, and chemically compatible container with a secure lid.[7]

  • Storage: Store the waste container in a designated and secure satellite accumulation area.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.